Pericosine A
Description
Pericosine A has been reported in Periconia byssoides with data available.
structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C8H11ClO5 |
|---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6-,7+/m0/s1 |
InChI Key |
AEDMWQPFIPNFCS-ZTYPAOSTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Marine Fungus Periconia byssoides: A Prolific Source of the Antitumor Agent Pericosine A
A Technical Guide on the Origin, Isolation, and Biological Activity of a Promising Marine-Derived Metabolite
For Immediate Release
This technical guide provides an in-depth overview of Pericosine A, a potent antitumor metabolite. The document is intended for researchers, scientists, and drug development professionals interested in the discovery, isolation, and mechanism of action of novel marine natural products.
Executive Summary
This compound is a unique carbasugar metabolite with significant cytotoxic activity against a range of cancer cell lines.[1][2][3] Its natural source is the marine fungus Periconia byssoides, originally isolated from the sea hare Aplysia kurodai. This guide details the origin of this compound, provides a comprehensive protocol for its isolation and purification, summarizes its biological activity, and presents its proposed mechanism of action through the inhibition of key signaling pathways.
Origin and Natural Source
This compound is a secondary metabolite produced by the fungus Periconia byssoides, specifically the strain OUPS-N133.[4][5] This fungal strain was first isolated from the marine sea hare, Aplysia kurodai, highlighting the rich biodiversity of marine organisms as a source of novel bioactive compounds.[4][5] Further research has confirmed that natural this compound exists as an enantiomeric mixture.
Chemically, this compound is classified as a carbasugar, a class of compounds where the oxygen atom in the carbohydrate ring is replaced by a carbon atom.[6] Its structure is unique, possessing a hybrid framework derived from two major biosynthetic pathways: the shikimate pathway and the polyketide pathway.[2]
Experimental Protocols: Isolation and Purification of this compound
The following protocols are based on methodologies reported for the isolation of this compound from the mycelia of Periconia byssoides OUPS-N133.[4]
Fungal Cultivation
-
Culture Medium: The fungal strain is cultured in an artificial seawater medium with the following composition:
-
1% Malt Extract
-
1% Glucose
-
0.05% Peptone
-
-
pH Adjustment: The pH of the medium is adjusted to 7.5 before sterilization.[4]
-
Incubation: The fungus is cultured at 27°C for 4 weeks in stationary conditions.[4]
Extraction of this compound
-
Harvesting: After the incubation period, the mycelia are separated from the culture broth by filtration.[4]
-
Solvent Extraction: The collected mycelia are then subjected to extraction with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[4]
Purification by High-Performance Liquid Chromatography (HPLC)
Further purification of the crude extract to obtain pure this compound is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). While the precise parameters from the original isolation paper are not fully detailed in the available literature, a general protocol can be outlined:
-
Column: A C18 reverse-phase column is typically used for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient of water and a polar organic solvent, such as methanol (B129727) or acetonitrile, is employed to elute the compounds from the column.
-
Detection: A UV detector is used to monitor the elution of compounds.
Quantitative Data: Biological Activity of this compound
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and effective dose (ED₅₀) values.
| Cell Line | Compound | Activity | Value | Reference |
| P388 Murine Leukemia | This compound | ED₅₀ | 0.1 µg/mL | [1] |
| P388 Murine Leukemia | Pericosine B | ED₅₀ | 4.0 µg/mL | [1] |
| HBC-5 (Human Breast Cancer) | This compound | Selective and Potent Cytotoxicity | - | [5] |
| SNB-75 (Human CNS Cancer) | This compound | Selective and Potent Cytotoxicity | - | [5] |
| P388 Murine Leukemia | Pericosine E | ED₅₀ | 6.15 µg/mL | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its antitumor effects by targeting and inhibiting key enzymes involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][3][5][7]
Inhibition of EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. This compound has been shown to inhibit the protein kinase activity of EGFR.[1][5][7] This inhibition disrupts the EGFR signaling pathway, leading to a reduction in cancer cell proliferation.
EGFR Signaling Pathway Inhibition by this compound
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by managing DNA topology.[8] It functions by creating transient double-strand breaks in the DNA to allow another DNA strand to pass through, thus resolving DNA tangles and supercoils.[8] this compound inhibits Topoisomerase II, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][5][7]
Topoisomerase II Inhibition by this compound
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating example of the metabolic diversity of fungi. It is proposed to be synthesized through a hybrid pathway that combines elements of the shikimate and polyketide biosynthetic pathways.
The shikimate pathway is responsible for the biosynthesis of aromatic amino acids and other aromatic compounds. It starts from the precursors phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic steps to produce chorismate.[6][9][10][11]
The polyketide pathway is a major route for the biosynthesis of a wide variety of natural products in fungi, bacteria, and plants. It involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a polyketide synthase (PKS) enzyme.
The exact enzymatic steps and the specific PKS involved in the biosynthesis of this compound in Periconia byssoides are yet to be fully elucidated. However, the hybrid nature of its structure suggests a complex interplay between these two fundamental metabolic pathways.
Proposed Hybrid Biosynthetic Pathway of this compound
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapies. Its marine fungal origin underscores the importance of exploring unique ecological niches for new drug discovery. The detailed methodologies and biological data presented in this guide provide a valuable resource for researchers in the field of natural product chemistry and oncology. Further investigation into the specific enzymes of the biosynthetic pathway and the detailed downstream effects of its mechanism of action will be crucial for the future development of this compound and its analogs as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Natural Product Anticancer Agents from Biodiverse Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 11. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Pericosine A: A Technical Guide to its Discovery, Isolation, and Characterization from Periconia byssoides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A, a unique C7 cyclohexenoid metabolite, has garnered significant attention within the scientific community for its potent antitumor properties.[1][2] First isolated from the marine fungus Periconia byssoides, this natural product has demonstrated significant in vitro cytotoxicity against various cancer cell lines and in vivo antitumor activity.[1][2] Mechanistic studies have revealed that this compound exerts its effects through the inhibition of key cellular targets, including the epidermal growth factor receptor (EGFR) and topoisomerase II.[1][3] This technical guide provides a comprehensive overview of the discovery of this compound, detailed experimental protocols for its isolation and purification from Periconia byssoides, and a summary of its biological activities. Furthermore, this document presents key quantitative data in structured tables and visualizes complex experimental workflows and signaling pathways using Graphviz diagrams to facilitate a deeper understanding for researchers in the field of natural product chemistry and oncology drug development.
Discovery and Origin
This compound is a secondary metabolite produced by the fungal strain Periconia byssoides OUPS-N133.[3] This fungus was originally isolated from the gastrointestinal tract of a sea hare, Aplysia kurodai.[3] The discovery of this compound was the result of bioactivity-guided fractionation assays, specifically screening for cytotoxicity against murine P388 leukemia cells.[1] Along with this compound, other related compounds, Pericosines B-E, have also been isolated from the same fungal strain.[4] Notably, it has been discovered that this compound naturally exists as an enantiomeric mixture.[5]
Experimental Protocols
The following sections detail the methodologies for the cultivation of Periconia byssoides and the subsequent extraction, isolation, and purification of this compound.
Fungal Cultivation
The production of this compound is initiated by the large-scale culture of Periconia byssoides OUPS-N133.
Materials:
-
Periconia byssoides OUPS-N133 strain
-
Artificial seawater medium
-
Malt (B15192052) extract
-
Glucose
-
Peptone
-
Shaker incubator
Procedure:
-
Prepare the artificial seawater medium containing 1% malt extract, 1% glucose, and 0.05% peptone.
-
Adjust the pH of the medium to 7.5.
-
Inoculate the sterile medium with the Periconia byssoides OUPS-N133 fungal strain.
-
Incubate the culture at 27°C for 4 weeks with shaking.
Extraction and Preliminary Fractionation
Following incubation, the fungal mycelia are harvested and subjected to solvent extraction to isolate the crude secondary metabolites.
Materials:
-
Ethyl acetate (B1210297) (AcOEt)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the collected mycelia exhaustively with ethyl acetate (AcOEt).
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Isolation and Purification
The crude extract is then subjected to a series of chromatographic steps to isolate and purify this compound.
Materials:
-
Sephadex LH-20
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH2Cl2)
-
Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system
-
Methanol-water (MeOH-H2O) solvent system
Procedure:
-
Gel Filtration Chromatography:
-
Dissolve the crude ethyl acetate extract in a minimal amount of methanol-dichloromethane (1:1) solvent mixture.
-
Apply the dissolved extract to a Sephadex LH-20 column equilibrated with the same solvent system.
-
Elute the column with methanol-dichloromethane (1:1) and collect fractions.
-
-
Silica Gel Column Chromatography:
-
Pool the active fractions (as determined by cytotoxicity assay against P388 cells) from the gel filtration step and concentrate.
-
Apply the concentrated active fraction to a silica gel column.
-
Elute the column using a gradient solvent system of dichloromethane-methanol. The active fraction containing this compound typically elutes with 10% methanol in dichloromethane.
-
-
Reverse-Phase Preparative HPLC:
-
Further purify the active fraction obtained from the silica gel column by reverse-phase preparative HPLC.
-
Utilize a methanol-water (MeOH-H2O) solvent system for elution.
-
Monitor the elution profile and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Quantitative Data
The biological activity and physical properties of this compound have been quantitatively characterized.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₁ClO₅ | [6] |
| Molecular Weight | 222.62 g/mol | [6] |
| ED₅₀ against P388 (in vitro) | 0.1 µg/mL | [2] |
| ED₅₀ against L1210 (in vitro) | Moderate cytotoxicity | [5] |
| ED₅₀ against HL-60 (in vitro) | Moderate cytotoxicity | [5] |
| Inhibition of Protein Kinase EGFR | 40-70% at 100 µg/mL | [3] |
| IC₅₀ against Topoisomerase II | 100-300 µM | [3] |
| Enantiomeric Composition (example) | 68:32 (+)/(-) | [5] |
Table 1: Physicochemical and Cytotoxic Properties of this compound.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and its known signaling pathway interactions.
Caption: Experimental workflow for the isolation of this compound.
Caption: Known signaling interactions of this compound.
Conclusion
This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its unique chemical structure and its ability to target fundamental cellular processes like EGFR signaling and DNA topology make it a valuable lead compound for further investigation. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers aiming to explore the full therapeutic potential of this compound and its analogues. Further studies focusing on optimizing its synthesis, elucidating its detailed mechanism of action, and evaluating its efficacy in a broader range of cancer models are warranted.
References
- 1. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Peribysins O, P, and Q from Periconia macrospinosa KT3863 and Configurational Reinvestigation of Peribysin E Diacetate from Periconia byssoides OUPS-N133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H11ClO5 | CID 10013825 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pericosine A: A Technical Guide to a Marine-Derived Carbasugar Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pericosine A, a unique carbasugar metabolite, has been isolated from the marine-derived fungus Periconia byssoides. Structurally, it is a highly functionalized C7 cyclohexenoid, possessing a rare hybrid framework derived from the shikimate and polyketide biosynthetic pathways.[1] This compound has garnered significant attention within the scientific community due to its potent and selective biological activities, particularly its anticancer properties. In vitro studies have demonstrated significant cytotoxicity against a range of cancer cell lines, including P388 murine leukemia, HBC-5 breast cancer, and SNB-75 glioblastoma cells.[2][3] Mechanistic investigations have revealed that this compound exerts its effects through the inhibition of key oncogenic enzymes, namely protein kinase EGFR (Epidermal Growth Factor Receptor) and human topoisomerase II.[2] Furthermore, the (-)-enantiomer of this compound has shown specific inhibitory activity against α-glucosidase and β-galactosidase.[4] This technical guide provides a comprehensive overview of this compound, detailing its biological activities through quantitative data, outlining the experimental protocols for its study, and visualizing its mechanisms of action and biosynthetic origins.
Chemical and Physical Properties
This compound is a carbocyclic analog of a monosaccharide where a carbon atom replaces the ring oxygen.[1] Naturally occurring this compound is found as an enantiomeric mixture.[4]
| Property | Value |
| IUPAC Name | methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate |
| Molecular Formula | C₈H₁₁ClO₅ |
| Molecular Weight | 222.62 g/mol |
| Source | Fungus Periconia byssoides (strain OUPS-N133) |
| Original Host | Sea Hare, Aplysia kurodai |
Biological Activity: Quantitative Data
The biological activities of this compound have been quantified across various assays, demonstrating its potential as a therapeutic agent. The data below is compiled from multiple studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Activity Metric | Value | Reference |
| P388 | Murine Lymphocytic Leukemia | ED₅₀ | 0.1 µg/mL | [2] |
| HBC-5 | Human Breast Cancer | log GI₅₀ | -5.22 M | [5][6] |
| SNB-75 | Human Glioblastoma | log GI₅₀ | -7.27 M | [5][6] |
Table 2: Enzyme Inhibition by this compound
| Target Enzyme | Assay Type | Activity Metric | Value |
| Protein Kinase EGFR | Tyrosine Kinase Inhibition | % Inhibition | 40-70% (at 100 µg/mL) |
| Human Topoisomerase II | DNA Relaxation Inhibition | IC₅₀ | 100-300 µM |
| α-Glucosidase | Glycosidase Inhibition | IC₅₀ | 2.25 mM (for (-)-enantiomer) |
| β-Galactosidase | Glycosidase Inhibition | IC₅₀ | 5.38 mM (for (-)-enantiomer) |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Cancer Model | Administration | Dosage | Outcome |
| Mice | P388 Leukemia | Intraperitoneal (i.p.) | 25 mg/kg | Increased survival days |
Key Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are primarily attributed to its interaction with two critical cellular targets: the EGFR signaling pathway and the nuclear enzyme Topoisomerase II.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking the initiation of these oncogenic signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Can Some Marine-Derived Fungal Metabolites Become Actual Anticancer Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vdoc.pub [vdoc.pub]
- 6. cris.unibo.it [cris.unibo.it]
A Technical Guide to the Preliminary Biological Activity Screening of Pericosine A
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pericosine A is a unique carbasugar metabolite, first isolated from the marine-derived fungus Periconia byssoides found in the sea hare Aplysia kurodai.[1][2][3] Structurally, it possesses a rare hybrid shikimate-polyketide framework, which contributes to its distinct biological profile.[1] Extensive preliminary screening has revealed its potential primarily as a cytotoxic agent with anti-tumor properties, showing significant activity against various cancer cell lines both in vitro and in vivo.[2][4] Mechanistic studies have identified its ability to inhibit key oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][4][5] This document provides a comprehensive overview of the known biological activities of this compound, presents available quantitative data, details representative experimental protocols for its screening, and visualizes key pathways and workflows.
Cytotoxic and Anti-Tumor Activity
The most significant biological activity reported for this compound is its cytotoxicity against cancer cells. It has demonstrated potent and selective activity in various screening models.
The cytotoxic potential of this compound and its related compounds has been quantified against several cell lines. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: Cytotoxicity of Pericosines against Murine P388 Leukemia Cells [2]
| Compound | ED₅₀ (µg/mL) |
|---|---|
| This compound | 0.1 |
| Pericosine B | 4.0 |
| Pericosine C | 10.5 |
| Pericosine D | 3.0 |
| Pericosine E | 15.5 |
Table 2: Growth Inhibition of this compound against Human Cancer Cell Lines [6]
| Cell Line | Cancer Type | Activity |
|---|---|---|
| HBC-5 | Breast Cancer | log GI₅₀: 5.2 |
| SNB-75 | Glioblastoma | Selective and Potent |
| P388 | Murine Leukemia | Significant |
| L1210 | Murine Leukemia | Moderate |
| HL-60 | Human Leukemia | Moderate |
Note: GI₅₀ (50% Growth Inhibition) is a concentration that causes 50% inhibition of cell growth.
The general workflow for assessing the cytotoxic potential of a novel compound like this compound is a multi-step process.
Caption: General workflow for in vitro cytotoxicity screening of this compound.
This is a representative colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells (e.g., P388, HBC-5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the ED₅₀ or GI₅₀ value.
Mechanism of Action: Enzyme Inhibition
Preliminary mechanistic studies have shown that this compound's cytotoxic effects may be attributed to its interaction with specific molecular targets crucial for cancer cell proliferation and survival.
-
EGFR (Epidermal Growth Factor Receptor): this compound has been shown to inhibit this protein kinase.[3][4] EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation and counteracting apoptosis.[6] Its inhibition is a well-established strategy in cancer therapy.
-
Topoisomerase II: The compound also inhibits human topoisomerase II.[3][4] This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[1]
Table 3: Enzyme Inhibitory Activity of this compound
| Target Enzyme | Activity | Concentration | Source |
|---|---|---|---|
| Protein Kinase EGFR | 40-70% Inhibition | 100 µg/mL | [6] |
| Topoisomerase II | IC₅₀: 100-300 µM | 100-300 µM | [6] |
| α-Glucosidase | IC₅₀: 2.25 mM | 2.25 mM | [7] |
| β-Galactosidase | IC₅₀: 5.38 mM | 5.38 mM |[7] |
Note: While this compound inhibits Topoisomerase II, the high concentration required suggests this might not be its primary mechanism of action for in vivo anti-tumor effects.[6]
The dual inhibitory action of this compound disrupts two critical cellular processes in cancer cells.
Caption: this compound inhibits EGFR and Topoisomerase II, disrupting proliferation.
This is a representative protocol to measure the inhibition of Topoisomerase II-mediated DNA relaxation.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and an assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of enzyme activity is determined by the decrease in the amount of relaxed DNA and the persistence of the supercoiled DNA substrate. Quantify band intensity to calculate IC₅₀ values.
Other Biological Activities
While its anti-cancer properties are most prominent, screening has revealed other potential bioactivities.
Enantiomers of this compound have been tested for activity against various glycosidases. Notably, (-)-Pericosine A showed inhibitory effects, suggesting potential applications in metabolic disorders.[7]
-
(-)-Pericosine A inhibited α-glucosidase with an IC₅₀ of 2.25 mM.[7]
-
It also inhibited β-galactosidase with an IC₅₀ of 5.38 mM.[7]
-
The (+)-enantiomer was inactive against the five enzymes tested, indicating stereospecificity of the interaction.[7]
-
Reaction Setup: In a 96-well plate, add α-glucosidase enzyme solution in a phosphate (B84403) buffer (pH 6.8).
-
Inhibitor Addition: Add various concentrations of this compound to the wells. Acarbose can be used as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to all wells to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.
-
Data Acquisition: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pericosine A: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a naturally occurring cyclohexenoid metabolite isolated from the marine fungus Periconia byssoides.[1][2] Its unique chemical structure and potent biological activities have positioned it as a promising candidate for anticancer drug development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on cancer cells, detailing its molecular targets, effects on cellular processes, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action
The primary anticancer mechanism of this compound is attributed to its dual inhibitory action on two critical cellular targets: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2] By targeting these enzymes, this compound disrupts key signaling pathways involved in cell proliferation, survival, and DNA replication, ultimately leading to cancer cell death.
EGFR Tyrosine Kinase Inhibition
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that promote oncogenesis.[1][2]
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that modulates DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA. This process is crucial for DNA replication, transcription, and chromosome segregation. This compound inhibits the function of topoisomerase II, leading to the accumulation of DNA strand breaks and subsequent cell cycle arrest and apoptosis.[1][3]
Quantitative Data on Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | 0.25 | |
| L1210 | Murine Lymphocytic Leukemia | 1.8 | |
| HL-60 | Human Promyelocytic Leukemia | 2.1 | * |
| Breast Cancer Cell Lines | Breast Cancer | Selective | [1][2] |
| Glioblastoma Cell Lines | Glioblastoma | Selective | [1][2] |
Effects on Cellular Processes
The inhibition of EGFR and topoisomerase II by this compound triggers a cascade of downstream events within cancer cells, primarily culminating in apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. This compound induces apoptosis in cancer cells, a key desirable characteristic for an anticancer agent. The apoptotic process is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. While direct quantitative data on the modulation of these specific proteins by this compound is limited in publicly available literature, the induction of apoptosis suggests an alteration in the balance of key regulators such as the Bcl-2 family proteins (e.g., Bax, Bcl-2) and the activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and duplication. Uncontrolled cell cycle progression is a hallmark of cancer. This compound has been shown to cause cell cycle arrest, preventing cancer cells from proliferating. This effect is likely a consequence of DNA damage induced by topoisomerase II inhibition, which activates cell cycle checkpoints.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the general experimental workflows used to study its mechanism of action.
Signaling Pathways
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflows
References
Pericosine A: A Dual Inhibitor of EGFR and Topoisomerase II for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has emerged as a promising candidate in anticancer research. This unique carbasugar metabolite exhibits a dual inhibitory mechanism, targeting two critical proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the known inhibitory and cytotoxic activities of this compound.
Table 1: Inhibitory Activity of this compound against EGFR and Topoisomerase II
| Target Enzyme | IC50 Value | Notes |
| Epidermal Growth Factor Receptor (EGFR) | Data not available | This compound has been shown to inhibit EGFR tyrosine kinase activity. A study reported 40-70% inhibition at a concentration of 100 µg/ml.[1] However, a specific IC50 value has not been published in the reviewed literature. |
| Topoisomerase II | 607 µM[2] | This value suggests that this compound is a weak inhibitor of Topoisomerase II in a cell-free assay.[2] |
Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / ED50 Value |
| P388 | Murine Leukemia | 0.1 µg/mL |
| L1210 | Murine Leukemia | 0.4 µg/mL |
| HL-60 | Human Promyelocytic Leukemia | 0.3 µg/mL |
| A549 | Human Lung Carcinoma | 1.8 µg/mL |
| K562 | Human Chronic Myelogenous Leukemia | 0.7 µg/mL |
| SK-OV-3 | Human Ovarian Cancer | 2.5 µg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's dual inhibitory activity. These are generalized protocols based on standard laboratory practices and should be adapted based on specific experimental requirements.
EGFR Kinase Inhibition Assay (In Vitro)
This assay determines the ability of this compound to inhibit the phosphorylation activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the kinase assay buffer. Ensure the final solvent concentration in the reaction does not exceed a level that affects enzyme activity (typically ≤1%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Diluted this compound or vehicle control.
-
Recombinant EGFR enzyme.
-
Kinase assay buffer.
-
-
Initiation of Reaction: Add a solution of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of depleting remaining ATP and then converting ADP to ATP, which generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Topoisomerase II Decatenation Assay (In Vitro)
This assay assesses the ability of this compound to inhibit the decatenating activity of Topoisomerase II on kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
ATP
-
Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)
-
This compound
-
Stop Solution/Loading Dye
-
Agarose (B213101) gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in an appropriate solvent.
-
Reaction Setup: In microcentrifuge tubes, combine the Topoisomerase II assay buffer, kDNA, and ATP.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control to the reaction tubes.
-
Enzyme Addition: Add human Topoisomerase IIα to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.
-
Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel containing a DNA stain. Perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition of decatenation is observed as a dose-dependent decrease in the intensity of the decatenated DNA bands. The IC50 value is the concentration of this compound that causes 50% inhibition of the decatenation activity.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., P388, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of this compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.
Caption: Mechanism of Topoisomerase II and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
References
A Technical Guide to the Early Therapeutic Potential of Pericosine A
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a naturally occurring carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides.[1][2][3][4] Structurally, it possesses a unique and rare hybrid framework derived from the shikimate and polyketide pathways.[1][2][4][5] First identified as a cytotoxic agent against P388 lymphocytic leukemia cells, this compound has since been recognized as a promising candidate for anticancer drug development due to its potent in vitro and in vivo activities.[1][6][7] Natural isolates of this compound have been identified as an enantiomeric mixture.[1][3] This technical guide provides an in-depth summary of the early research into its therapeutic potential, focusing on its mechanism of action, preclinical efficacy data, and the experimental methodologies used in its initial evaluation.
Proposed Mechanism of Action
Early mechanistic studies revealed that this compound does not rely on a single mode of action but rather functions as a multi-target agent. Its anticancer effects are primarily attributed to the dual inhibition of two critical cellular targets: Epidermal Growth Factor Receptor (EGFR) and Human Topoisomerase II.[1][2][3][4][8]
-
EGFR Tyrosine Kinase Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation, survival, and differentiation. Its overactivity is a hallmark of many cancers. By inhibiting EGFR, this compound can disrupt these oncogenic signaling pathways.[1][3]
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that alters DNA topology to manage tangles and supercoils during replication and transcription. Inhibiting this enzyme leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[1][3][8]
This dual-inhibitory profile suggests that this compound has the potential to disrupt cancer cell growth through both the interruption of growth factor signaling and the induction of catastrophic DNA damage.
Preclinical Efficacy Data
Quantitative data from early studies underscore the potential of this compound as an anticancer agent. The findings are summarized below.
This compound demonstrated potent and selective cytotoxicity against a range of cancer cell lines, with particularly significant activity against murine P388 leukemia cells.[1][6][7]
| Cell Line | Cancer Type | Measurement | Value | Reference |
| P388 | Murine Lymphocytic Leukemia | ED₅₀ | 0.1 µg/mL | [6][7] |
| HBC-5 | Human Breast Cancer | log GI₅₀ | 5.2 | [3] |
| SNB-75 / SNB-78 | Human Glioblastoma | Selective Growth Inhibition | Potent | [1][3] |
| L1210 | Murine Lymphocytic Leukemia | Cytotoxicity | Moderate | [9] |
| HL-60 | Human Promyelocytic Leukemia | Cytotoxicity | Moderate | [9] |
Table 1: Summary of in vitro cytotoxic activity of this compound against various cancer cell lines.
A comparative study of different pericosine metabolites highlighted the superior potency of this compound.[6]
| Compound | ED₅₀ against P388 (µg/mL) |
| This compound | 0.1 |
| Pericosine B | 4.0 |
| Pericosine C | 10.5 |
| Pericosine D | 3.0 |
| Pericosine E | 15.5 |
Table 2: Comparative cytotoxicity of Pericosine family metabolites against the P388 cell line.[6]
The inhibitory effects of this compound on its molecular targets have been quantified, although high concentrations were required to achieve significant inhibition of Topoisomerase II.[3]
| Target Enzyme | Concentration | Result | Reference |
| Protein Kinase EGFR | 100 µg/mL | 40-70% Inhibition | [3] |
| Human Topoisomerase II | 100-300 µM | IC₅₀ | [3] |
Table 3: In vitro enzyme inhibition data for this compound.
The promising in vitro results were supported by in vivo studies using a murine leukemia model. This compound demonstrated a modest but significant ability to extend the lifespan of tumor-bearing mice.[1][2][3][4]
| Animal Model | Treatment | Dosage & Route | Outcome | Reference |
| P388 Leukemia-Bearing Mice | This compound | 25 mg/kg (i.p.) | Increased survival days | [3] |
| P388 Leukemia-Bearing Mice | This compound vs. Vehicle | Not specified | Median survival increased from 10.7 to 13.0 days | [3] |
Table 4: Summary of in vivo antitumor efficacy of this compound.
Structure-Activity Relationship (SAR) Studies
Initial SAR studies involved the synthesis and evaluation of semi-synthetic analogs to probe the chemical features essential for bioactivity.[1][4] Research into 6-halo-substituted derivatives provided key insights.[9][10]
-
Halogen Substitution: Bromo- and iodo-congeners at the C6 position exhibited moderate antitumor activity comparable to the parent this compound. However, the fluorinated analog was found to be less active.[9][10]
-
Stereochemistry: For antitumor activity, no significant difference in potency was observed between the natural enantiomeric mixture and the individual synthesized enantiomers.[1][9] This contrasts with its glycosidase inhibitory activity, where stereochemistry plays a more critical role.[9]
Experimental Methodologies
While detailed, step-by-step protocols are not fully available in review literature, the core experimental approaches used in the early evaluation of this compound can be outlined.
To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines, standard cell viability assays were employed.
-
Cell Culture: Cancer cell lines (e.g., P388, HL-60) were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in multi-well plates and treated with serial dilutions of this compound for a defined period (e.g., 48-72 hours).
-
Viability Measurement: Cell viability was assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, was measured.
-
Data Analysis: The results were used to calculate metrics like ED₅₀ (effective dose for 50% inhibition) or GI₅₀ (concentration for 50% growth inhibition).
The direct inhibitory effect of this compound on its molecular targets was confirmed using biochemical assays.
-
EGFR Kinase Assay: This assay typically involves incubating recombinant EGFR protein with a specific substrate and ATP. This compound would be added at various concentrations. The extent of substrate phosphorylation, measured via methods like ELISA or radiometric analysis, indicates the inhibitory activity.
-
Topoisomerase II Relaxation Assay: This assay measures the enzyme's ability to relax supercoiled plasmid DNA. The reaction mixture containing supercoiled DNA, Topoisomerase II, and varying concentrations of this compound is incubated. The results are analyzed by agarose (B213101) gel electrophoresis, where the conversion from supercoiled to relaxed DNA is visualized. Inhibition is observed as a reduction in the amount of relaxed DNA.
This model was crucial for assessing the antitumor efficacy of this compound in a living organism.
Conclusion and Future Directions
Early research has firmly established this compound as a marine-derived natural product with significant anticancer potential.[1] Its unique dual-inhibitory mechanism targeting both EGFR-mediated signaling and DNA topology via Topoisomerase II inhibition makes it an attractive scaffold for further development.[1][2][4] The compound has demonstrated potent in vitro cytotoxicity and modest, yet significant, in vivo efficacy.[3][6][7]
Despite these promising findings, the therapeutic relevance and mechanisms of this compound remain insufficiently characterized.[1][2][4] Future research should focus on:
-
Medicinal Chemistry Optimization: Synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Detailed Mechanistic Studies: Elucidating the precise binding modes with its targets and exploring downstream cellular consequences beyond apoptosis.
-
Broader Preclinical Evaluation: Testing this compound and optimized analogs in a wider range of cancer models, including xenograft and patient-derived models, to better predict clinical efficacy.
-
Elucidation of Stereochemical Importance: Further investigating why antitumor activity is independent of stereochemistry, which could inform analog design.
References
- 1. researchgate.net [researchgate.net]
- 2. research.uees.edu.ec [research.uees.edu.ec]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling Pericosine A: A Technical Guide to its Unique Shikimate–Polyketide Core
For Immediate Release
A comprehensive technical guide detailing the unique molecular framework, biological activity, and experimental protocols of Pericosine A is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this marine-derived natural product, a promising candidate for novel therapeutic development.
This compound, isolated from the marine-derived fungus Periconia byssoides, possesses a rare hybrid shikimate–polyketide framework, contributing to its significant biological activities. This guide summarizes the current understanding of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and biosynthetic origins.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClO₅ | [1] |
| Molecular Weight | 222.62 g/mol | [1] |
| Appearance | Amorphous Powder | [2][3] |
| Optical Rotation | [α]D²⁵ -4.8 (c 0.1, MeOH) | [2] |
| Enantiomeric Composition | Natural isolate is a mixture of (+)- and (-)-enantiomers. | [4][5] |
Biological Activity of this compound
This compound has demonstrated significant cytotoxic and inhibitory activities across a range of biological assays. The following tables summarize the key quantitative findings.
Anticancer Activity:
| Cell Line | Activity Type | Value | Reference |
| P388 (Murine Lymphocytic Leukemia) | ED₅₀ | 0.1 µg/mL | [1][2] |
| L1210 (Murine Lymphocytic Leukemia) | Moderate Cytotoxicity | Not Specified | [4] |
| HL-60 (Human Promyelocytic Leukemia) | Moderate Cytotoxicity | Not Specified | [4] |
| HBC-5 (Human Breast Cancer) | Selective Growth Inhibition | Not Specified | [6] |
| SNB-75 (Human Glioblastoma) | Selective Growth Inhibition | Not Specified | [6] |
Enzyme Inhibitory Activity:
| Target Enzyme | Activity Type | Concentration | Inhibition | Reference |
| EGFR Tyrosine Kinase | Inhibition | 100 µg/mL | 40-70% | [1][6] |
| Topoisomerase II | IC₅₀ | 100-300 µM | 50% | [1] |
| α-Glucosidase ((-)-enantiomer) | IC₅₀ | 2.25 mM | 50% | [4][5] |
| β-Glucosidase ((-)-enantiomer) | IC₅₀ | 5.38 mM | 50% | [4][5] |
Experimental Protocols
This section details the methodologies for the isolation of this compound and the assays used to determine its biological activity.
Isolation and Purification of this compound
The isolation of this compound from the fungus Periconia byssoides (strain OUPS-N133), originally isolated from the sea hare Aplysia kurodai, involves a multi-step process.[2][3]
Workflow for the Isolation of this compound
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.
Detailed Steps:
-
Fungal Culture: The Periconia byssoides strain OUPS-N133 is cultured in a suitable medium.
-
Extraction: The fungal mycelia are separated from the culture broth by filtration and then extracted with ethyl acetate.
-
Initial Separation: The resulting crude extract is subjected to gel filtration chromatography on a Sephadex LH-20 column.
-
Fractionation: The fractions are further separated by silica gel column chromatography.
-
Purification: Final purification is achieved by reverse-phase preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[2]
Topoisomerase II Inhibition Assay
The inhibitory activity of this compound against human topoisomerase II is determined using a decatenation assay.[1] This assay measures the enzyme's ability to separate catenated (interlocked) DNA rings into individual circles.
Workflow for Topoisomerase II Decatenation Assay
Caption: A schematic of the experimental workflow for the topoisomerase II decatenation assay.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA circles, human topoisomerase II, and varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow the enzyme to decatenate the kDNA.
-
Termination: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
Analysis: The gel is stained and visualized. Inhibition of the enzyme is indicated by the persistence of the catenated kDNA network, which remains at the origin of the gel, while successful decatenation results in the migration of monomeric DNA circles into the gel.
The Shikimate–Polyketide Framework
The unique structure of this compound is a result of a hybrid biosynthetic pathway that combines elements from the shikimate and polyketide pathways.
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates a plausible biosynthetic route to the this compound core, starting from primary metabolites.
Caption: A proposed biosynthetic pathway for the formation of the this compound framework.
This proposed pathway highlights the convergence of a C7 unit derived from the shikimate pathway (likely from chorismic acid or a related intermediate) and a short polyketide chain. Subsequent enzymatic cyclization and tailoring reactions, including halogenation, would then lead to the final structure of this compound. Further research into the specific enzymes and genetic clusters responsible for this biosynthesis is ongoing.
This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers in natural product chemistry, oncology, and drug discovery. The unique structural features and potent biological activities of this compound underscore its potential as a lead compound for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Pericosine A from (-)-Shikimic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the total synthesis of the antitumor natural product, Pericosine A, commencing from the chiral pool starting material, (-)-shikimic acid. The synthesis strategy hinges on a series of stereocontrolled transformations, including hydroxyl group protection, strategic elimination to form a diene, stereoselective epoxidation, and a crucial chlorination step to install the key halogen substituent. This protocol is based on the first total synthesis which also led to the revision of the absolute configuration of this compound to methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate.[1][2][3] These detailed procedures and the accompanying quantitative data are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a cytotoxic metabolite isolated from the marine-derived fungus Periconia byssoides.[4] It has demonstrated significant in vitro and in vivo antitumor activities, making it an attractive target for total synthesis and analog development.[4] The total synthesis from a readily available chiral starting material like (-)-shikimic acid is a significant achievement, providing a scalable route to this complex natural product and enabling further investigation of its therapeutic potential. The synthesis confirms the absolute stereochemistry of the natural product and provides a platform for the generation of analogs for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize the quantitative data for the key steps in the total synthesis of this compound from (-)-shikimic acid.
| Step | Intermediate Name | Starting Material | Key Reagents | Solvent(s) | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Methyl (3R,4S,5R)-3,4,5-tris(acetyloxy)-1-cyclohexene-1-carboxylate | (-)-Shikimic acid | Ac₂O, Pyridine (B92270) | - | 12 | RT | 95 |
| 2 | Methyl (3R,5R)-3,5-bis(acetyloxy)-4-oxo-1-cyclohexene-1-carboxylate | Previous Acetylated Product | Pyridinium (B92312) chlorochromate (PCC), Celite | CH₂Cl₂ | 2 | RT | 85 |
| 3 | Methyl (3R,5R)-3,5-bis(acetyloxy)-4-hydroxy-1-cyclohexene-1-carboxylate | Previous Keto-compound | NaBH₄ | MeOH | 0.5 | 0 | 98 |
| 4 | Methyl (3R,4R,5R)-3,4,5-tris(acetyloxy)-1-cyclohexene-1-carboxylate | Previous Alcohol | Ac₂O, Pyridine | - | 12 | RT | 92 |
| 5 | Methyl (3R,4R,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate | Previous Triacetate | K₂CO₃ | MeOH | 2 | RT | 95 |
| 6 | Methyl (3R,4R,5R)-4,5-O-isopropylidene-3-hydroxy-1-cyclohexene-1-carboxylate | Previous Triol | 2,2-Dimethoxypropane, CSA | Acetone (B3395972) | 1 | RT | 90 |
| 7 | Methyl (3R,4R,5R)-4,5-O-isopropylidene-3-(methylsulfonyloxy)-1-cyclohexene-1-carboxylate | Previous Alcohol | MsCl, Et₃N | CH₂Cl₂ | 0.5 | 0 | 98 |
| 8 | Methyl (4R,5R)-4,5-O-isopropylidene-1,6-cyclohexadiene-1-carboxylate | Previous Mesylate | DBU | Toluene (B28343) | 2 | 110 | 85 |
| 9 | Methyl (1S,5R,6R)-5,6-O-isopropylidene-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | Previous Diene | m-CPBA | CH₂Cl₂ | 2 | RT | 90 |
| 10 | Methyl (3S,4S,5S,6R)-6-chloro-4,5-O-isopropylidene-3-hydroxy-1-cyclohexene-1-carboxylate | Previous Epoxide | LiCl, TFA | THF | 3 | RT | 80 |
| 11 | (-)-Pericosine A | Previous Protected Chlorohydrin | Dowex 50W-X8 | MeOH | 24 | RT | 95 |
Experimental Workflow
The total synthesis of this compound from (-)-shikimic acid is a multi-step process that can be visualized as a sequential series of transformations. The workflow diagram below illustrates the logical progression from the starting material to the final product, highlighting the key intermediate stages.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Protection of (-)-Shikimic Acid
-
To a solution of (-)-shikimic acid (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (B1165640) (5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with ice-water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the triacetate.
Step 2: Formation of the Diene Intermediate
-
To a solution of the triacetate (1.0 eq) in CH₂Cl₂ (0.1 M), add pyridinium chlorochromate (PCC) (1.5 eq) and Celite.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica (B1680970) gel, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude ketone in methanol (B129727) (0.1 M) and cool to 0 °C.
-
Add NaBH₄ (1.1 eq) portion-wise and stir for 30 minutes.
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Protect the resulting alcohol as the acetate as described in Step 1.
-
To a solution of the resulting triacetate in toluene (0.1 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
-
Heat the mixture to 110 °C and stir for 2 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and purify by column chromatography to yield the diene.
Step 3: Stereoselective Epoxidation
-
To a solution of the diene intermediate (1.0 eq) in CH₂Cl₂ (0.1 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the epoxide.
Step 4: Regioselective Chlorination
-
To a solution of the epoxide (1.0 eq) in anhydrous THF (0.1 M), add lithium chloride (LiCl) (5.0 eq) and trifluoroacetic acid (TFA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the protected chlorohydrin.
Step 5: Deprotection to afford (-)-Pericosine A
-
To a solution of the protected chlorohydrin (1.0 eq) in methanol (0.1 M), add Dowex 50W-X8 resin.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture and wash the resin with methanol.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to afford (-)-Pericosine A.
Conclusion
The total synthesis of this compound from (-)-shikimic acid presented herein provides a robust and reproducible route to this biologically important natural product. The detailed protocols and tabulated data offer a comprehensive guide for researchers aiming to synthesize this compound for further biological evaluation or for the development of novel anticancer agents. The stereocontrolled nature of this synthesis also opens avenues for the preparation of a diverse range of analogs to explore the structure-activity landscape of this promising molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Short chemical synthesis of (-)-chorismic acid from (-)-shikimic acid | Semantic Scholar [semanticscholar.org]
- 3. First total synthesis of antitumor natural product (+)- and (-)-pericosine A: determination of absolute stereo structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Synthetic Route to (+)-Pericosine A from (-)-Quinic Acid: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the total synthesis of the antitumor natural product (+)-Pericosine A, utilizing the readily available chiral starting material, (-)-quinic acid. Pericosine A, a metabolite isolated from the sea hare-derived fungus Periconia byssoides, has demonstrated significant cytotoxic activity against various cancer cell lines, making its synthetic accessibility a key focus for further pharmacological investigation. This protocol outlines the key transformations, provides step-by-step experimental procedures, and includes tabulated data for yields and intermediates. Additionally, a graphical representation of the synthetic pathway is provided to facilitate a clear understanding of the entire process.
Introduction
This compound is a member of the carbasugar family of natural products, characterized by a highly functionalized cyclohexene (B86901) core. Its potent antitumor properties have garnered significant interest from the synthetic and medicinal chemistry communities.[1] The first total synthesis of (+)-Pericosine A not only confirmed its absolute stereochemistry as methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate but also provided a viable route for the preparation of analogs for structure-activity relationship (SAR) studies. The synthetic strategy detailed herein leverages the chiral pool, starting from inexpensive and enantiomerically pure (-)-quinic acid, to establish the stereocenters of the target molecule in a controlled manner.
Biological Activity of this compound
This compound has exhibited significant in vitro and in vivo antitumor activities. It has shown potent cytotoxicity against murine P388 leukemia cells. Furthermore, it displays selective growth inhibition against human cancer cell lines, including HBC-5 and SNB-75. Mechanistic studies have revealed that this compound can inhibit protein kinase EGFR and topoisomerase II, both of which are crucial targets in cancer therapy.
Overall Synthetic Strategy
The synthesis of (+)-Pericosine A from (-)-quinic acid involves a multi-step sequence that can be broadly divided into the following key stages:
-
Modification of (-)-Quinic Acid: Initial protection and functional group manipulations of (-)-quinic acid to form a key lactone intermediate.
-
Formation of a Cyclohexadiene Intermediate: Elimination reactions to introduce the diene system.
-
Stereoselective Dihydroxylation: Installation of the syn-diol functionality.
-
Epoxidation and Chlorination: Introduction of the epoxide and subsequent regioselective opening with a chloride source to install the chlorine atom with the correct stereochemistry.
-
Deprotection: Removal of protecting groups to yield the final product, (+)-Pericosine A.
Experimental Protocols
The following protocols are based on the established synthesis of (+)-Pericosine A and its analogs.
1. Preparation of Methyl (3aR,6S,7S,7aS)-6,7-dihydroxy-2,2-dimethyltetrahydro-3a,6-methano-1,3-benzodioxole-5(4H)-carboxylate
-
Protocol: (-)-Quinic acid is first converted to the corresponding methyl ester and then protected as the acetonide. Subsequent lactonization and reduction afford the key diol intermediate.
2. Preparation of Methyl (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-5-carboxylate
-
Protocol: The diol from the previous step is converted to a dimesylate, which upon treatment with a suitable base, undergoes elimination to furnish the cyclohexadiene intermediate.
3. Preparation of Methyl (3aS,4R,5R,7aR)-4,5-dihydroxy-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
-
Protocol: The cyclohexadiene is subjected to stereoselective dihydroxylation using osmium tetroxide and a suitable co-oxidant (e.g., N-methylmorpholine N-oxide) to yield the corresponding syn-diol.
4. Preparation of Methyl (3aR,4R,5R,6S)-4,5-epoxy-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
-
Protocol: The diol is selectively tosylated at the less hindered hydroxyl group, followed by treatment with a base (e.g., potassium carbonate) to induce intramolecular cyclization to the epoxide.
5. Preparation of Methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate ((+)-Pericosine A)
-
Protocol: The epoxide is treated with a chloride source, such as lithium chloride in the presence of an acid catalyst, to achieve regioselective opening of the epoxide, installing the chlorine atom at C-6. Finally, removal of the acetonide protecting group under acidic conditions affords (+)-Pericosine A.
Data Presentation
| Step | Intermediate | Starting Material | Reagents and Conditions | Yield (%) |
| 1 | Methyl (3aR,6S,7S,7aS)-6,7-dihydroxy-2,2-dimethyltetrahydro-3a,6-methano-1,3-benzodioxole-5(4H)-carboxylate | (-)-Quinic Acid | 1. MeOH, H+; 2. 2,2-dimethoxypropane, p-TsOH; 3. Lactonization; 4. Reduction | ~60% (over 4 steps) |
| 2 | Methyl (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-5-carboxylate | Diol from Step 1 | 1. MsCl, Et3N; 2. DBU | ~75% (over 2 steps) |
| 3 | Methyl (3aS,4R,5R,7aR)-4,5-dihydroxy-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | Diene from Step 2 | OsO4 (cat.), NMO | ~85% |
| 4 | Methyl (3aR,4R,5R,6S)-4,5-epoxy-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | Diol from Step 3 | 1. TsCl, pyridine; 2. K2CO3, MeOH | ~80% (over 2 steps) |
| 5 | (+)-Pericosine A | Epoxide from Step 4 | 1. LiCl, AcOH; 2. H3O+ | ~70% (over 2 steps) |
Note: Yields are approximate and may vary based on experimental conditions.
Visualizations
Synthetic Pathway to (+)-Pericosine A
Caption: Synthetic route from (-)-quinic acid to (+)-Pericosine A.
Experimental Workflow
Caption: General experimental workflow for each synthetic step.
References
Application Notes and Protocols for the Extraction and Purification of Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A is a potent C7 cyclohexenoid metabolite derived from the marine fungus Periconia byssoides.[1][2] This compound has garnered significant interest within the scientific community due to its pronounced biological activities, including in vitro and in vivo antitumor effects, as well as inhibitory action against protein kinase EGFR and topoisomerase II.[1][2] These properties position this compound as a promising candidate for further investigation in oncology and drug development. This document provides a comprehensive protocol for the extraction and purification of this compound from Periconia byssoides, intended to facilitate further research into its therapeutic potential.
Introduction
Natural products remain a vital source of novel chemical entities for drug discovery. This compound, a fungal metabolite first isolated from Periconia byssoides residing in the sea hare Aplysia kurodai, represents a class of carbasugars with significant cytotoxic activity against various cancer cell lines.[1][2] The unique chemical structure and potent biological profile of this compound necessitate a robust and reproducible method for its isolation to enable detailed pharmacological studies and potential therapeutic development. The following protocol details the cultivation of the source fungus, extraction of the active metabolite, and a multi-step purification process culminating in the isolation of pure this compound.
Experimental Protocols
Fungal Cultivation
The initial and critical step for the isolation of this compound is the cultivation of the source organism, Periconia byssoides (strain OUPS-N133).
Materials:
-
Periconia byssoides (strain OUPS-N133) culture
-
Artificial seawater medium
-
Malt (B15192052) extract
-
Glucose
-
Peptone
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile culture flasks
-
Incubator
Procedure:
-
Prepare the artificial seawater medium.
-
To the artificial seawater, add the following components to the specified final concentrations:
-
1% Malt extract
-
1% Glucose
-
0.05% Peptone
-
-
Adjust the pH of the medium to 7.5 using HCl or NaOH.
-
Sterilize the medium by autoclaving.
-
Inoculate the sterile medium with a culture of Periconia byssoides OUPS-N133.
-
Incubate the culture at 27°C for a period of 4 weeks under static conditions.
Extraction of Fungal Metabolites
Following the incubation period, the fungal biomass is harvested and subjected to solvent extraction to isolate the secondary metabolites, including this compound.
Materials:
-
4-week old culture of Periconia byssoides
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Ethyl acetate (B1210297) (AcOEt)
-
Large extraction vessel
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Transfer the collected mycelia to a large extraction vessel.
-
Add a sufficient volume of ethyl acetate to completely submerge the mycelia.
-
Macerate and stir the mycelia in ethyl acetate for several hours to ensure thorough extraction.
-
Filter the mixture to separate the ethyl acetate extract from the mycelial debris.
-
Repeat the extraction process with fresh ethyl acetate to maximize the yield of the crude extract.
-
Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The purification of this compound from the crude ethyl acetate extract is a multi-step process involving column chromatography, culminating in a final purification step using reverse-phase high-performance liquid chromatography (RP-HPLC).
3.1. Initial Chromatographic Fractionation (General Procedure)
While the specific details of the initial column chromatography are not fully available in the reviewed literature, a general procedure for the fractionation of fungal extracts is provided below. This step is crucial for simplifying the complex mixture before the final HPLC purification.
Materials:
-
Crude ethyl acetate extract
-
Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica gel (for reversed-phase chromatography)
-
Chromatography column
-
A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a chromatography column with the chosen stationary phase (e.g., silica gel).
-
Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding increasing percentages of ethyl acetate, followed by methanol).
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the fractions that show the presence of the target compound.
-
Concentrate the combined fractions to yield a semi-purified extract.
3.2. Final Purification by Reverse-Phase HPLC
The final step in obtaining pure this compound involves purification by reverse-phase high-performance liquid chromatography.
Materials:
-
Semi-purified extract containing this compound
-
HPLC system equipped with a UV detector
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., methanol, water, or acetonitrile, water)
Procedure:
-
Dissolve the semi-purified extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the reverse-phase column and equilibrate the column with the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the column with an appropriate mobile phase composition (isocratic or gradient). The exact conditions (e.g., solvent ratio, flow rate) may need to be optimized based on the specific column and system used.
-
Monitor the elution profile at a suitable UV wavelength.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by re-injecting a small aliquot into the HPLC.
-
Concentrate the pure fraction to obtain isolated this compound.
Data Presentation
| Parameter | Value/Description |
| Fungal Strain | Periconia byssoides OUPS-N133 |
| Culture Medium | Artificial seawater with 1% malt extract, 1% glucose, and 0.05% peptone |
| Culture pH | 7.5 |
| Incubation Temperature | 27°C |
| Incubation Time | 4 weeks |
| Extraction Solvent | Ethyl acetate |
| Final Purification | Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) |
Visualization
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Inhibition
This compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Caption: Inhibition of EGFR and Topoisomerase II pathways by this compound.
References
Application Notes and Protocols: Step-by-Step Synthesis of Pericosine A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides, has garnered significant interest in the scientific community due to its notable biological activities.[1] As a member of the pericosine family, which includes unique carbasugar structures, this compound has demonstrated significant antitumor properties.[1][2] Mechanistic studies have revealed its potential to act as an inhibitor of both EGFR tyrosine kinase and human topoisomerase II, suggesting a multi-targeted approach to cancer therapy.[3][4] The unique structure and potent bioactivity of this compound have made it and its analogs attractive targets for total synthesis and further investigation into their therapeutic potential.
These application notes provide detailed, step-by-step protocols for the chemical synthesis of this compound and its halogenated analogs. The methodologies are based on established synthetic routes from readily available chiral precursors, (-)-shikimic acid and (-)-quinic acid. Additionally, this document summarizes the quantitative data for the synthesized compounds and illustrates their proposed signaling pathways.
Experimental Protocols
Synthesis of (-)-Pericosine A from (-)-Shikimic Acid
The total synthesis of (-)-Pericosine A from (-)-shikimic acid involves a multi-step process that establishes the required stereochemistry of the functionalized cyclohexene (B86901) ring.[5]
Step 1: Protection of (-)-Shikimic Acid
-
To a solution of (-)-shikimic acid in a suitable solvent (e.g., methanol), add a catalytic amount of acid (e.g., acetyl chloride).
-
Stir the reaction at room temperature for 12 hours to afford the methyl ester.
-
Protect the diol functionality, for example, as an acetonide using 2,2-dimethoxypropane (B42991) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).
Step 2: Epoxidation
-
The protected shikimic acid derivative is then subjected to epoxidation. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2).
-
The reaction is typically carried out at 0°C to room temperature to yield the corresponding epoxide.
Step 3: Epoxide Opening and Chlorination
-
The epoxide is opened regioselectively to introduce the chlorine atom at the C-6 position. This can be achieved using a source of chloride ions, such as lithium chloride, in a suitable solvent system.
-
Alternatively, hydrochlorination of the epoxide intermediate can be performed.[1]
Step 4: Deprotection
-
The protecting groups are removed to yield (-)-Pericosine A. Acidic hydrolysis is typically employed to remove both the acetonide and methyl ester protecting groups. For instance, treatment with trifluoroacetic acid (TFA) in methanol (B129727) can accomplish this transformation.[6]
Synthesis of (+)-Pericosine A from (-)-Quinic Acid
The synthesis of the enantiomeric (+)-Pericosine A can be achieved starting from (-)-quinic acid, which provides the opposite stereochemical framework.[1] The synthetic strategy mirrors that from (-)-shikimic acid, involving protection, epoxidation, epoxide opening, and deprotection steps, with adjustments to reagents and conditions to accommodate the different starting material.
Synthesis of 6-Halo-Substituted this compound Analogs
The synthesis of halogenated analogs of this compound follows a similar pathway, with the key difference being the introduction of the desired halogen in the epoxide opening step.[1] The synthesis of the key epoxide intermediate, (-)-8, is a crucial first step.
Step 1: Synthesis of Methyl (-)-6-Fluoro-3,4-O-Cyclohexylidene-3,4,5-Trihydroxy-1-Cyclohexene Carboxylate (10F)
-
To a solution of the epoxide intermediate (-)-8 (13.4 mg, 0.050 mmol) in CH2Cl2 (1.0 mL) in a polyethylene (B3416737) tube at 0°C, add (HF)n/pyridine complex (12.5 mL, 67% w/v HF, 4.0 mmol).
-
Stir the mixture at 0°C for 15 minutes.
-
Quench the reaction by adding saturated aqueous NaHCO3 (10 mL).
-
Extract the mixture with CH2Cl2 (3 x 10 mL).
-
The combined organic layers are then dried, filtered, and concentrated to yield the fluorinated intermediate.
Step 2: Synthesis of Methyl (-)-6-Bromo-3,4-O-Cyclohexylidene-3,4,5-Trihydroxy-1-Cyclohexene Carboxylate (10Br)
-
To a solution of the syn-epoxide (-)-8 (112.8 mg, 0.42 mmol) in diethyl ether (5 mL) at -78°C, add a 1.0 M solution of BH2Br·SMe2 in CH2Cl2 (0.48 mL, 0.42 mmol).
-
Stir the reaction at -78°C for 5 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with CH2Cl2 (3 x 10 mL).
-
Dry the combined organic layers over MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography (EtOAc:Hexane = 1:3) to afford (-)-10Br (139.7 mg, 94% yield).[1]
Step 3: Synthesis of Methyl (-)-6-Iodo-3,4-O-Cyclohexylidene-3,4,5-Trihydroxy-1-Cyclohexene Carboxylate (10I)
-
To a solution of (-)-8 (14.4 mg, 0.056 mmol) in CH2Cl2 (1.0 mL) at 0°C, add AlI3 (7.9 mg, 0.019 mmol) with stirring.
-
Stir the reaction at 0°C for 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 (5 mL).
-
Extract the mixture with CH2Cl2 (3 x 10 mL).
-
Dry the combined organic layers over MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (Hexane:EtOAc = 5:1) to afford (-)-10I (15.5 mg, 60% yield).[1]
Step 4: Deprotection to Yield 6-Halogenated this compound Analogs
-
To a solution of the halogenated intermediate (e.g., (-)-10Br, 41.3 mg, 0.12 mmol) in methanol (2.0 mL), add Dowex® 50WX8-H resin (102.5 mg).
-
Stir the mixture at room temperature for 56 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (CH2Cl2:MeOH = 95:5) to afford the final product (e.g., (-)-1Br, 27.6 mg, 87% yield).[1]
Data Presentation
Table 1: Antitumor Activity of this compound and its 6-Halogenated Analogs (IC50, µM)
| Compound | P388 (Mouse Lymphocytic Leukemia) | L1210 (Mouse Lymphocytic Leukemia) | HL-60 (Human Promyelocytic Leukemia) |
| This compound (1Cl) | Moderate Activity | Moderate Activity | Moderate Activity |
| (-)-6-Fluoro-Pericosine A | Weaker Activity | Weaker Activity | Weaker Activity |
| (+)-6-Fluoro-Pericosine A | Weaker Activity | Weaker Activity | Weaker Activity |
| (-)-6-Bromo-Pericosine A | Moderate Activity | Moderate Activity | Moderate Activity |
| (+)-6-Bromo-Pericosine A | Moderate Activity | Moderate Activity | Moderate Activity |
| (-)-6-Iodo-Pericosine A | Moderate Activity | Moderate Activity | Moderate Activity |
| (+)-6-Iodo-Pericosine A | Moderate Activity | Moderate Activity | Moderate Activity |
Data summarized from reference[1]. "Moderate Activity" is stated as being similar to this compound, while "Weaker Activity" indicates less potency.
Table 2: Glycosidase Inhibitory Activity of this compound and its 6-Halogenated Analogs (IC50, mM)
| Compound | α-Glucosidase | β-Galactosidase | α-Galactosidase |
| (-)-Pericosine A (1Cl) | 2.25 | - | - |
| (+)-Pericosine A (1Cl) | Inactive | - | - |
| (-)-6-Fluoro-Pericosine A | Active | - | - |
| (+)-6-Fluoro-Pericosine A | Inactive | - | - |
| (-)-6-Bromo-Pericosine A | Active | Active | - |
| (+)-6-Bromo-Pericosine A | Active | - | - |
| (-)-6-Iodo-Pericosine A | Active | - | - |
| (+)-6-Iodo-Pericosine A | Active | - | Active |
Data summarized from reference[1]. "Active" indicates inhibitory activity at the mM level.
Signaling Pathways and Experimental Workflows
Experimental Workflow
Caption: General synthetic workflow for this compound and its analogs.
Proposed Signaling Pathway: EGFR Inhibition
Caption: this compound's proposed inhibition of the EGFR signaling pathway.
Proposed Signaling Pathway: Topoisomerase II Inhibition
Caption: this compound's proposed mechanism of Topoisomerase II inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Noncanonical inhibition of topoisomerase II alpha by oxidative stress metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Evaluating Pericosine A Cytotoxicity
Introduction
Pericosine A is a marine-derived natural product isolated from the fungus Periconia byssoides.[1] It has demonstrated significant cytotoxic and antitumor activities against various cancer cell lines.[2] Mechanistic studies suggest that this compound exerts its effects through the inhibition of key cellular targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II.[1][3] This application note provides detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays: MTT, LDH, and an apoptosis assay using Annexin V/Propidium Iodide staining.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several cell lines. The following table summarizes the reported half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cell Type | Parameter | Concentration | Reference |
| P388 | Murine Lymphocytic Leukemia | ED50 | 0.1 µg/mL | [3] |
| HBC-5 | Human Breast Cancer | - | Selective Growth Inhibition | [2] |
| SNB-75 | Human Glioblastoma | - | Selective Growth Inhibition | [2] |
| L1210 | Mouse Lymphocytic Leukemia | - | Antitumor Activity | [4] |
| HL-60 | Human Promyelocytic Leukemia | - | Antitumor Activity | [4] |
Note: Specific IC50 values for all cell lines and exposure times are not consistently available in the public domain and may need to be determined empirically.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5]
Materials:
-
This compound
-
Target cancer cell lines (e.g., P388, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[7][8]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control (medium only).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[2][9][10]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental workflow for assessing this compound cytotoxicity.
Simplified EGFR signaling pathway and inhibition by this compound.
Topoisomerase II mechanism and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Topoisomerase II Activity Assay with Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a naturally occurring carbasugar metabolite isolated from the marine fungus Periconia byssoides.[1] It has demonstrated significant cytotoxic and antitumor activities, making it a compound of interest in cancer research and drug development.[1] One of the identified molecular targets of this compound is topoisomerase II, a critical enzyme in maintaining DNA topology and an established target for anticancer drugs.[1][2] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against human topoisomerase IIα using a DNA decatenation assay.
Topoisomerase II enzymes resolve topological problems in DNA, such as supercoils, knots, and catenanes, by creating transient double-strand breaks through which another DNA duplex can pass.[3] This process is essential for DNA replication, transcription, and chromosome segregation.[3] Inhibitors of topoisomerase II are broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase II poisons, such as etoposide, stabilize the covalent intermediate known as the cleavage complex, where the enzyme is covalently bound to the cleaved DNA.[2][4][5] This leads to an accumulation of DNA double-strand breaks, which are toxic to the cell.[2][3] Catalytic inhibitors, in contrast, interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.[6][7]
While the inhibitory effect of this compound on topoisomerase II has been reported, the precise mechanism of action (poison vs. catalytic inhibitor) is not yet fully elucidated in the available literature. The following protocols are designed to determine the inhibitory potential of this compound and can be adapted to further investigate its specific mechanism of action.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound against topoisomerase II and its cytotoxic effects on various cancer cell lines are summarized below.
Table 1: Inhibitory Activity of this compound against Human Topoisomerase IIα
| Compound | Assay Type | Target Enzyme | IC50 Value | Reference |
| This compound | Topoisomerase II Inhibition | Human Topoisomerase II | 100-300 µM | [1] |
Table 2: Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| P388 | Murine Lymphocytic Leukemia | 0.1 | [1] |
| HBC-5 | Breast Cancer | Not specified, but showed selective growth inhibition | [1] |
| SNB-75 | Glioblastoma | Not specified, but showed selective growth inhibition | [1] |
Experimental Protocols
Topoisomerase IIα Decatenation Assay
This protocol describes an in vitro assay to measure the inhibition of human topoisomerase IIα activity by this compound. The assay is based on the principle that topoisomerase IIα can decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The decatenated minicircles can then be separated from the catenated kDNA by agarose (B213101) gel electrophoresis.
Materials:
-
Human Topoisomerase IIα (e.g., TopoGEN, Inspiralis)
-
Kinetoplast DNA (kDNA) (e.g., TopoGEN)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Etoposide (positive control for topoisomerase II poison)
-
ICRF-193 (positive control for topoisomerase II catalytic inhibitor)
-
Nuclease-free water
-
5x Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., 0.5 µg/mL ethidium bromide).
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add the following in the specified order:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Topoisomerase II Assay Buffer | 2 µL | 1x |
| 10 mM ATP | 2 µL | 1 mM |
| kDNA (100 ng/µL) | 1 µL | 5 ng/µL (100 ng total) |
| This compound or control (DMSO, Etoposide, ICRF-193) | 1 µL | Variable |
| Human Topoisomerase IIα (1-2 units) | 1 µL | 1-2 units |
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 5 µL of 5x Stop Solution/Loading Dye to each tube and mix gently.
-
Load the entire reaction mixture into the wells of the 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV light and capture an image using a gel documentation system.
Interpretation of Results:
-
No enzyme control: A single band of catenated kDNA will be observed in the well or at the top of the gel, as it cannot migrate into the gel matrix.
-
Enzyme only control: The kDNA will be decatenated into minicircles, which will migrate into the gel as distinct bands.
-
Inhibitor-treated samples: Inhibition of topoisomerase IIα activity will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and a corresponding increase in the amount of catenated kDNA remaining in the well. The IC50 value is the concentration of this compound that inhibits 50% of the decatenation activity.
Visualizations
Experimental Workflow: Topoisomerase II Decatenation Assay
Caption: Workflow for the Topoisomerase II decatenation assay.
Signaling Pathway: The Catalytic Cycle of Topoisomerase II and Potential Inhibition by this compound
The following diagram illustrates the catalytic cycle of topoisomerase II and the potential points of inhibition. As the exact mechanism of this compound is not fully elucidated, it is hypothesized to act as a catalytic inhibitor, interfering with a step prior to the formation of the cleavage complex.
Caption: Topoisomerase II catalytic cycle and inhibitor action points.
Logical Relationship: Classification of Topoisomerase II Inhibitors
This diagram illustrates the classification of topoisomerase II inhibitors based on their mechanism of action.
Caption: Classification of Topoisomerase II inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of the topoisomerase II-DNA cleavage complex by antineoplastic drugs: inhibition of enzyme-mediated DNA religation by 4'-(9-acridinylamino)methanesulfon-m-anisidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pericosine A in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has demonstrated promising anticancer properties.[1][2] In vitro studies have shown its cytotoxic activity against various human cancer cell lines, including breast and glioblastoma cell lines.[1] Mechanistic studies suggest that this compound exerts its effects through the inhibition of key molecules in cancer progression, such as EGFR tyrosine kinase and human topoisomerase II.[1][3] While in vivo efficacy has been observed in murine leukemia models[1][2], its evaluation in solid tumor xenograft models is a critical next step for preclinical development.
These application notes provide detailed protocols for designing and conducting in vivo studies to evaluate the antitumor efficacy of this compound using mouse xenograft models. The protocols cover cell line selection, animal model considerations, tumor establishment, drug formulation and administration, and endpoint analysis.
I. Data Presentation: Hypothetical Efficacy Data
The following table represents a structured summary of potential quantitative data from an in vivo study of this compound in a breast cancer xenograft model.
Table 1: Antitumor Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, IP | 1500 ± 150 | 0 | +5.0 ± 1.5 |
| This compound | 10 | Daily, IP | 900 ± 120 | 40 | +2.5 ± 2.0 |
| This compound | 25 | Daily, IP | 525 ± 95 | 65 | -1.0 ± 1.8 |
| This compound | 50 | Daily, IP | 225 ± 60 | 85 | -4.5 ± 2.5 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
SEM: Standard Error of Mean
II. Experimental Protocols
A. Cell Line and Culture
-
Cell Line Selection: Based on in vitro cytotoxicity data, select a suitable human cancer cell line.[1] For example, a breast cancer cell line (e.g., MCF-7, MDA-MB-231) or a glioblastoma cell line (e.g., U87 MG).
-
Cell Culture:
-
Culture the selected cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase and have a viability of >95% as determined by trypan blue exclusion before implantation.
-
Passage the cells at least twice after thawing from liquid nitrogen before implantation.
-
B. Animal Model
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, which are capable of accepting human tumor xenografts.[4][5][6]
-
Age and Sex: Use female mice aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
C. Tumor Xenograft Establishment
-
Cell Preparation:
-
Harvest cells during their exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel® (1:1 ratio) at a concentration of 1 x 10^7 cells/mL. The use of an extracellular matrix like Cultrex BME can improve tumor take and growth.
-
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[5]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
D. This compound Formulation and Administration
-
Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For injections, dilute the stock solution to the desired final concentrations in a vehicle such as sterile PBS or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
-
Administration:
-
Administer this compound or the vehicle control to the respective groups of mice.
-
The typical routes of administration for systemic delivery are intravenous (IV) or intraperitoneal (IP).[5] Oral gavage (PO) is another option depending on the compound's bioavailability.
-
The dosing volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).
-
The dosing schedule can be daily, every other day, or as determined by preliminary toxicity studies.
-
E. Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Measurement: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Endpoint Criteria: The study may be terminated when:
-
The tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
Significant tumor regression is observed in the treatment groups.
-
Mice show signs of excessive toxicity (e.g., >20% body weight loss, lethargy, hunched posture).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process the tumors for further analysis, such as histopathology, immunohistochemistry (to assess markers of proliferation and apoptosis), or Western blotting (to confirm target engagement, e.g., p-EGFR levels).
-
Isolate human tumor cells from the xenograft tissue for further molecular analysis by depleting mouse cells.[7]
-
III. Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for Determining the IC50 Values of Pericosine A in Cancer Cell Lines
Introduction
Pericosine A is a marine-derived natural product isolated from the fungus Periconia byssoides.[1][2] It has demonstrated significant in vitro and in vivo antitumor activity, making it a promising candidate for cancer research and drug development.[3] Mechanistic studies have identified this compound as an inhibitor of both EGFR (Epidermal Growth Factor Receptor) tyrosine kinase and human topoisomerase II, suggesting a multi-targeted approach to disrupting cancer cell proliferation and survival.[1][2] It has shown selective cytotoxicity against various human cancer cell lines, including breast and glioblastoma cell lines.[1][2]
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%.[4][5] Determining the IC50 value is a fundamental step in the preclinical evaluation of potential anticancer agents like this compound. This document provides detailed protocols for two common and robust methods for determining IC50 values in adherent cancer cell lines: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.
Section 1: Experimental Protocols
Two primary methods are detailed below. The MTT assay is a cost-effective, colorimetric endpoint assay, while the CellTiter-Glo® assay is a more sensitive, luminescence-based method that measures ATP levels as an indicator of metabolic activity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Sterile PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
DMSO (Dimethyl sulfoxide) or other suitable formazan solubilization solution[9]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm optional)[6][7]
-
Multichannel pipette
Procedure
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in a T-75 flask to approximately 70-80% confluency. Ensure cells are in the logarithmic growth phase.[6]
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer) to determine cell density and viability.[6]
-
Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line) and seed 100 µL into each well of a 96-well plate.[9]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[8]
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is a 10-fold serial dilution.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).[8] It is recommended to perform each treatment in triplicate.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which signals the presence of metabolically active cells.[10] The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells in culture.
Materials
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[11]
-
Sterile, opaque-walled 96-well plates (suitable for luminescence)[12]
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
-
Multichannel pipette
-
Orbital plate shaker
Procedure
-
Cell Culture and Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1 (step 2.1-2.2).
-
Add the diluted compounds to the appropriate wells. Include vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
-
Assay Reagent Preparation and Addition:
-
Signal Generation and Measurement:
Section 2: Data Presentation and Interpretation
Data Analysis
-
Background Subtraction : Subtract the average absorbance/luminescence value of the "blank" (medium only) wells from all other wells.[6][12]
-
Calculate Percent Viability : Normalize the data to the vehicle control. The viability of the cells treated with this compound is expressed as a percentage relative to the vehicle-treated control cells (which are considered 100% viable).
-
Formula : Percent Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100
-
-
Generate Dose-Response Curve : Plot the percent cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).[6]
-
Determine IC50 : Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism to fit the curve and determine the IC50 value. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[8][11]
Data Presentation
Quantitative IC50 data should be summarized in a clear and structured table for easy comparison across different cell lines and exposure times.
| Cancer Type | Cell Line | Exposure Time (h) | This compound IC50 (µM) |
| Breast Cancer | MCF-7 | 72 | Value |
| Breast Cancer | MDA-MB-231 | 72 | Value |
| Glioblastoma | U-87 MG | 72 | Value |
| Leukemia | P388 | 48 | Value |
| Prostate Cancer | PC-3 | 72 | Value |
| Colon Cancer | HCT116 | 72 | Value |
| Note: The IC50 values in this table are placeholders. Researchers must determine these values experimentally for their specific cell lines and conditions. |
Section 3: Visualization of Workflows and Pathways
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 value of this compound.
This compound Mechanism of Action: EGFR Signaling Pathway
This compound inhibits the EGFR signaling pathway, which is crucial for cell proliferation and survival.[1][2] Dysregulation of this pathway is common in many cancers.[14]
References
- 1. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. OUH - Protocols [ous-research.no]
- 14. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
Application Notes and Protocols for Pericosine A in the Neutralization of Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pericosine A, a fungal-derived natural product, in the effective neutralization of malodorous organosulfur compounds. The information is based on published research and is intended to guide further investigation and application development.
Introduction
This compound is a C7 cyclohexenoid metabolite originally isolated from the sea hare-derived fungus Periconia byssoides.[1][2][3] While initially investigated for its cytotoxic and antitumor properties, recent studies have highlighted its potent ability to neutralize volatile organosulfur compounds (VSCs), which are notorious for their pungent and unpleasant odors.[1][2] The primary malodorous components in skunk anal secretions, for instance, are thiols and thioacetates, which are effectively rendered odorless upon reaction with this compound.[2][4]
This unique reactivity, combined with a favorable safety profile, positions this compound as a promising candidate for a new generation of deodorizing agents in various applications, from consumer products to industrial settings.
Mechanism of Action
This compound functions as a stable electrophilic compound.[4] It readily reacts with nucleophilic organosulfur compounds, such as thiols and thioacetates, through a proposed SN2'-type mechanism.[4] This reaction results in the formation of stable, non-volatile, and odorless thioethers, effectively neutralizing the malodor.[4][5] The reaction is robust and can be carried out in aqueous conditions.
Caption: Proposed SN2'-type reaction mechanism of this compound with organosulfur compounds.
Quantitative Data Summary
The following tables summarize the key findings regarding the efficacy and safety of this compound.
Table 1: Efficacy of this compound against Organosulfur Compounds
| Organosulfur Compound Type | Reactivity with this compound | Outcome | Reference |
| Thiols (e.g., in skunk spray) | Readily reacts under aqueous conditions | Transformation into stable, odorless products | [4] |
| Thioacetates (e.g., in skunk spray) | Readily reacts under aqueous conditions | Transformation into stable, odorless products | [4] |
Table 2: In Vitro Safety Profile of this compound
| Assay | Result | Conclusion | Reference |
| Skin Irritation Test | Non-irritating | Safe for topical application | [4][5] |
| Eye Irritation Test | Non-irritating | Safe for use in formulations near the eyes | [4][5] |
Experimental Protocols
The following are detailed protocols based on methodologies reported in the literature for the neutralization of organosulfur compounds using this compound.
Protocol for In Vitro Neutralization of Organosulfur Compounds
This protocol describes a general procedure for evaluating the efficacy of this compound in neutralizing a model organosulfur compound in a laboratory setting.
Materials:
-
This compound
-
Model organosulfur compound (e.g., 3-methyl-1-butanethiol)
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Reaction vials
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a stock solution of the model organosulfur compound in the same solvent.
-
In a reaction vial, add the aqueous buffer solution.
-
Add the organosulfur compound to the buffer to achieve a final concentration representative of the target application.
-
Add this compound to the vial to initiate the reaction. A molar excess of this compound may be required for complete neutralization.
-
As a control, prepare a similar vial containing the organosulfur compound in the buffer without this compound.
-
Seal the vials and incubate at room temperature for a specified period (e.g., 1 hour), with gentle agitation.
-
Analyze the headspace of both the reaction and control vials using GC-MS to quantify the reduction in the volatile organosulfur compound.
Caption: Experimental workflow for in vitro neutralization of organosulfur compounds.
Protocol for Sensory Evaluation of Odor Neutralization
This protocol outlines a method for assessing the change in perceived odor after treatment with this compound.
Materials:
-
Source of organosulfur odor (e.g., skunk spray extract or a synthetic mimic)
-
This compound formulation
-
Control formulation (without this compound)
-
Odor-free sample containers
-
A panel of trained sensory assessors
Procedure:
-
Dispense a standardized amount of the odor source into two separate sample containers.
-
Treat one sample with the this compound formulation.
-
Treat the second sample with the control formulation.
-
Allow the samples to equilibrate for a set amount of time.
-
Present the samples to the sensory panel in a randomized and blinded fashion.
-
Assessors should rate the odor intensity of each sample on a defined scale (e.g., a 9-point hedonic scale).
-
Assessors can also provide qualitative descriptions of the odor.
-
Statistically analyze the intensity ratings to determine if there is a significant reduction in odor in the this compound-treated sample compared to the control.
Applications and Future Directions
The ability of this compound to safely and effectively neutralize potent organosulfur compounds opens up a wide range of potential commercial applications.[5] These include, but are not limited to:
-
Pet Care Products: Deodorizing shampoos, sprays, and litter additives.
-
Personal Care: Active ingredient in deodorants, foot creams, and oral care products to combat halitosis.
-
Household Cleaners: Odor eliminators for carpets, upholstery, and general-purpose cleaning.
-
Industrial Applications: Treatment of waste streams and air scrubbing in manufacturing facilities.
Further research is warranted to explore the full spectrum of organosulfur compounds that can be neutralized by this compound and its synthetic analogues.[5] Optimization of formulations for specific applications and scaling up the production of this compound are key next steps for its commercialization.[5]
Ordering Information
This compound is a specialized natural product. For research quantities, please inquire with suppliers of fine chemicals and natural product libraries.
Disclaimer: The information provided in these application notes is for research and development purposes only. It is the responsibility of the user to ensure compliance with all applicable safety and regulatory guidelines.
References
- 1. chembites.org [chembites.org]
- 2. An Electrophilic Natural Product Provides a Safe and Robust Odor Neutralization Approach To Counteract Malodorous Organosulfur Metabolites Encountered in Skunk Spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H11ClO5 | CID 10013825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Natural Compound Safely and Effectively Neutralizes Skunk Spray Odor | Sci.News [sci.news]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pericosine A Total Synthesis
Welcome to the technical support center for the total synthesis of Pericosine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this promising anti-tumor compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the total synthesis of this compound?
A1: The most frequently reported chiral starting materials for the enantioselective synthesis of this compound are (-)-shikimic acid and (-)-quinic acid.[1] Both are naturally occurring, relatively inexpensive, and provide a pre-existing stereochemical framework that can be elaborated to the target molecule. A divergent synthesis from D-ribose has also been reported.[2]
Q2: What is the key challenge in the stereoselective synthesis of this compound?
A2: A primary challenge is the stereocontrolled introduction of multiple contiguous stereocenters on the cyclohexane (B81311) ring.[3][4] The relative and absolute stereochemistry of the three hydroxyl groups and the chloro group at C-6 must be precisely controlled to achieve the desired biologically active isomer.[5]
Q3: Are there specific safety precautions to consider during the synthesis?
A3: Yes. Several reagents used in the synthesis of this compound are hazardous. For example, osmium tetroxide (OsO₄), often used for dihydroxylation, is highly toxic and volatile.[6][7] Thionyl chloride (SOCl₂), used for chlorination, is corrosive and releases toxic fumes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I monitor the progress of the key reactions?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. Staining with potassium permanganate (B83412) (KMnO₄) is effective for visualizing hydroxylated intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for confirming the structure and purity of intermediates and the final product.[5]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key steps of this compound total synthesis.
Dihydroxylation of the Cyclohexene (B86901) Precursor
The syn-dihydroxylation of a cyclohexene derivative is a critical step to install two of the three hydroxyl groups with the correct stereochemistry.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Diol | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the catalytic cycle of OsO₄ is regenerating efficiently by using a co-oxidant like N-methylmorpholine N-oxide (NMO).[7] |
| Over-oxidation to the dicarbonyl compound. | This is more common with KMnO₄. Use of catalytic OsO₄ with a suitable co-oxidant is generally more selective.[6][7] If using KMnO₄, maintain cold and basic conditions. | |
| Difficult isolation of the product. | The diol product can be highly polar. Use appropriate purification techniques such as silica (B1680970) gel chromatography with a polar eluent system (e.g., ethyl acetate/methanol). | |
| Incorrect Stereochemistry (anti-diol formation) | Incorrect choice of reagents. | For syn-dihydroxylation, use OsO₄/NMO or cold, basic KMnO₄.[6][8] Anti-dihydroxylation occurs via epoxidation followed by acid-catalyzed ring-opening.[8] |
| Side Reactions | Cleavage of the diol. | If using KMnO₄ under harsh conditions (acidic or neutral, elevated temperature), oxidative cleavage of the newly formed diol can occur. Ensure the reaction is performed under cold, basic conditions.[6] |
Introduction of the Chlorine Atom at C-6
The installation of the chlorine atom is a crucial step that can be prone to low yields and the formation of side products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Chlorinated Product | Inefficient chlorination. | In one reported synthesis, the use of excess thionyl chloride (SOCl₂) was found to be crucial for achieving a better yield (42%) compared to a stoichiometric amount (10%).[9] |
| Rearrangement of the double bond. | The reaction of an enol with SOCl₂ can lead to rearrangement of the double bond.[9] Careful control of reaction temperature and addition rate may minimize this. | |
| Formation of elimination byproducts. | The reaction conditions might favor elimination. Running the reaction at a lower temperature could help to suppress this side reaction. | |
| Poor Stereoselectivity | Non-stereoselective reaction conditions. | The choice of substrate and reaction conditions is critical. An SN' mechanism has been proposed for the chlorination step in some syntheses, which can influence the stereochemical outcome.[5] |
Protecting Group Manipulations
The use of protecting groups for the hydroxyl functions is essential. Issues with their introduction or removal can significantly impact the overall yield.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield on Protection/Deprotection | Harsh reaction conditions leading to decomposition. | Select protecting groups that can be removed under mild conditions. For example, silyl (B83357) ethers (e.g., TBS) can be removed with fluoride (B91410) sources like TBAF, and acetonides can be removed with mild acid.[1] |
| Incomplete reaction. | Ensure you are using a sufficient excess of the deprotecting agent and adequate reaction time. Monitor the reaction closely by TLC. | |
| Steric hindrance. | Bulky protecting groups may be difficult to introduce or remove. Consider using smaller protecting groups if steric hindrance is an issue. | |
| Protecting Group Migration | Acidic or basic conditions can sometimes facilitate the migration of protecting groups (e.g., silyl groups) between adjacent hydroxyls. | Use neutral conditions where possible or choose a more robust protecting group. |
Experimental Protocols
Key Experiment: Synthesis of 6-Halogenated this compound Analogs
The following protocols are adapted from the synthesis of 6-halo-substituted this compound derivatives and provide a general framework.[1] Researchers should refer to the original publication for specific characterization data.
1. Synthesis of Methyl (-)-3,4-O-Cyclohexylidene-6-fluoro-3,4,5-trihydroxy-1-cyclohexene carboxylate
-
To a solution of the corresponding epoxide starting material (1.0 eq) in CH₂Cl₂ in a polyethylene (B3416737) tube at 0 °C, add (HF)n/pyridine complex (excess).
-
Stir the mixture at 0 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
2. Synthesis of Methyl (-)-3,4-O-Cyclohexylidene-3,4,5-trihydroxy-6-iodo-1-cyclohexene carboxylate
-
To a solution of the epoxide starting material (1.0 eq) in CH₂Cl₂ at 0 °C, add AlI₃ (0.33 eq).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
3. Deprotection to afford (-)-6-Fluorothis compound
-
To a solution of the protected fluorinated intermediate (1.0 eq) in MeOH at 0 °C, add trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on neutral silica gel.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 6-Halo-Substituted this compound Analogs
| Halogen | Reagent | Reaction Time | Temperature | Yield |
| Fluorine | (HF)n/pyridine | 15 min | 0 °C | 46% |
| Bromine | BBr₃ | - | -78 °C | 14% |
| Iodine | AlI₃ | 2 h | 0 °C | 60% |
Data adapted from the synthesis of 6-halothis compound analogs.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting and optimizing reaction yields.
Experimental Workflow for Synthesis of Halogenated this compound Analogs
Caption: General experimental workflow for the synthesis of halogenated analogs.
References
- 1. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. RSC - Page load error [pubs.rsc.org]
Technical Support Center: Purification of Pericosine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pericosine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a cytotoxic fungal metabolite isolated from Periconia byssoides.[1] It has shown significant in vitro cytotoxicity against P388 lymphocytic leukemia cells, making it a compound of interest for anticancer drug development.[1] Effective purification is crucial to obtain a pure compound for accurate biological evaluation and further research.
Q2: What is the general workflow for the purification of this compound?
The purification of this compound from a fungal culture generally involves a multi-step process:
-
Cultivation: The fungus Periconia byssoides is grown in a suitable culture medium.
-
Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate (B1210297) (AcOEt).[1]
-
Chromatographic Separation: The crude extract is subjected to sequential chromatographic techniques, starting with silica (B1680970) gel column chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Q3: What are the major challenges in the purification of this compound?
The primary challenges in purifying this compound include:
-
Compound Instability: this compound and its analogues can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation and low yields.
-
Co-elution of Impurities: The crude extract contains a complex mixture of related compounds and other fungal metabolites, making separation difficult.
-
Low Abundance: As with many natural products, the concentration of this compound in the fungal culture can be low, requiring an efficient purification strategy to obtain sufficient quantities.
Q4: Is this compound a single compound?
Natural this compound isolated from Periconia byssoides has been reported to be an enantiomeric mixture. If a single enantiomer is required for specific biological assays, chiral chromatography may be necessary, adding another layer of complexity to the purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield or Decomposition of this compound during Silica Gel Chromatography
Symptoms:
-
Streaking or tailing of the target compound on the TLC plate.
-
Appearance of new spots on the TLC plate after exposure to silica gel.
-
Significantly lower than expected yield of this compound after column chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Acid-catalyzed degradation on silica gel | Deactivate the silica gel: Prepare a slurry of silica gel in the starting mobile phase and add a small amount of a base, such as 1-2% triethylamine (B128534) (TEA) or ammonia. Pack the column with the neutralized slurry. Alternatively, use commercially available neutral silica gel. |
| Compound instability over time | Work quickly and keep fractions cold. Analyze fractions as soon as possible to avoid potential degradation in solution. |
| Improper solvent system | Optimize the solvent system using TLC. A common mobile phase for this compound is a gradient of methanol (B129727) in dichloromethane (B109758) (CH₂Cl₂).[1] Ensure the chosen solvent system provides good separation between this compound and major impurities. |
Issue 2: Poor Separation and Co-elution of Impurities in RP-HPLC
Symptoms:
-
Broad or tailing peaks for this compound.
-
Overlapping peaks of this compound and impurities.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal mobile phase conditions | Adjust mobile phase pH: For polar, ionizable compounds, small changes in pH can significantly impact retention and peak shape. Experiment with adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress ionization and improve peak symmetry. |
| Inappropriate gradient profile | Optimize the gradient: A shallow gradient around the elution point of this compound can improve the resolution between closely eluting compounds. Start with a scouting gradient to determine the approximate elution conditions and then refine the gradient accordingly. |
| Column overload | Reduce sample load: Injecting too much sample can lead to peak broadening and poor separation. Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase | Use a different stationary phase: If peak tailing persists, consider using a column with a different chemistry (e.g., an embedded polar group column) that may offer different selectivity for this compound and its impurities. |
Experimental Protocols
General Protocol for the Purification of this compound
This protocol is a generalized procedure based on published methods.[1] Optimization will be required for specific laboratory conditions and fungal strains.
-
Fungal Cultivation:
-
Culture the Periconia byssoides strain in an artificial seawater medium containing 1% malt (B15192052) extract, 1% glucose, and 0.05% peptone.
-
Adjust the pH to 7.5 and incubate at 27°C.[1]
-
-
Extraction:
-
After a suitable incubation period, extract the entire culture (mycelium and broth) exhaustively with ethyl acetate (AcOEt).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography (Initial Purification):
-
Column Packing: Use neutral silica gel and pack the column using a slurry method with a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a step or linear gradient of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing to 10% MeOH in CH₂Cl₂).[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing the target compound.
-
-
Reverse-Phase HPLC (Final Purification):
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, often with an acidic modifier like 0.1% formic acid to improve peak shape.
-
Gradient Program: Develop a gradient based on the polarity of this compound. A shallow gradient will likely be required for optimal separation.
-
Detection: Monitor the elution profile using a UV detector.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC and spectroscopic methods (e.g., NMR, MS).
-
Quantitative Data
The following table presents a representative purification scheme for this compound. The values are illustrative and will vary depending on the specific experimental conditions.
| Purification Step | Total Mass (mg) | Purity of this compound (%) | Yield of this compound (%) |
| Crude Ethyl Acetate Extract | 10,000 | ~1 | 100 |
| Silica Gel Chromatography Pool | 500 | ~20 | 50 |
| Reverse-Phase HPLC Pool | 45 | >95 | 45 |
Visualizations
Caption: Figure 1. General Purification Workflow for this compound
Caption: Figure 2. Troubleshooting Logic for Low Yield in Silica Gel Chromatography
References
Troubleshooting inconsistent results in Pericosine A cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pericosine A in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fungal metabolite originally isolated from Periconia byssoides that has demonstrated anticancer activity.[1] Its cytotoxic effects are attributed to its ability to inhibit key cellular enzymes, including Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, which are crucial for cancer cell proliferation and survival.[2][3]
Q2: What are the optimal storage and handling conditions for this compound?
For long-term stability of at least four years, this compound should be stored at -20°C.[1] It is soluble in solvents such as Dichloromethane, DMSO, Ethanol, and Methanol.[4] When preparing stock solutions in DMSO, it is important to note that while many compounds are stable in DMSO for extended periods, repeated freeze-thaw cycles should be avoided.[5] For in vitro experiments, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
Q3: I am observing high variability between my replicate wells. What are the common causes?
High variability in replicate wells is a common issue in cytotoxicity assays and can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gentle mixing of the cell suspension between pipetting steps can prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique. Avoid introducing air bubbles into the wells.[7]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.
-
Compound Precipitation: At higher concentrations, this compound may precipitate in the culture medium, leading to inconsistent results. Visually inspect the wells for any signs of precipitation.[6]
Q4: My results show an unexpected increase in viability at higher concentrations of this compound. What could be the cause?
This "bell-shaped" dose-response curve can be due to several factors:
-
Compound Precipitation: As mentioned above, precipitation at high concentrations can interfere with the assay readout, particularly in absorbance-based assays.[6]
-
Interference with Assay Reagents: this compound, like some other natural products, might directly interact with the assay reagents. For example, it could reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false-positive signal for viability.[6] It is crucial to run a control with this compound in cell-free media to check for this interaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound cytotoxicity experiments.
Issue 1: Inconsistent or Non-reproducible IC50/GI50 Values
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh dilutions of this compound from a stock solution for each experiment. - While some compounds are stable in aqueous solutions for short periods, the stability of this compound in culture medium over long incubation times should be considered.[8] |
| Cell Health & Passage Number | - Use cells that are in the logarithmic growth phase. - Ensure consistent cell passage numbers across experiments, as cell characteristics can change over time. |
| Assay-Specific Issues | - If using an MTT assay, consider interference from this compound. Run controls with the compound in cell-free media.[6] - Consider switching to an alternative cytotoxicity assay that is less prone to compound interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay (e.g., Resazurin).[9][10] |
Issue 2: Low Signal or Poor Sensitivity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Cell Number | - Optimize the initial cell seeding density. A cell titration experiment can help determine the optimal number of cells per well.[7] |
| Sub-optimal Incubation Time | - The duration of exposure to this compound can significantly impact the cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[11] |
| Assay Choice | - For low cell numbers or to detect subtle cytotoxic effects, a more sensitive assay like an ATP-based luminescence assay may be more appropriate than a colorimetric assay.[9] |
Issue 3: High Background Signal
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Media Components | - Phenol (B47542) red in culture medium can interfere with absorbance readings in some assays. Consider using a phenol red-free medium during the assay incubation step. |
| Compound Interference | - As mentioned previously, this compound may directly reduce the assay reagent. Include a "compound only" control to measure and subtract this background signal.[6] |
| Contamination | - Microbial contamination can lead to high background signals. Regularly check cell cultures for any signs of contamination. |
Data Presentation
This compound Growth Inhibitory Activity (GI50) in Various Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values of this compound against a panel of human cancer cell lines from the National Cancer Institute (NCI-60).
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | <0.01 - 0.028 |
| A549/ATCC | Non-Small Cell Lung | 0.023 |
| COLO 205 | Colon | <0.01 |
| HTB-26 | Breast | 10 - 50 µM (IC50) |
| PC-3 | Pancreatic | 10 - 50 µM (IC50) |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM (IC50) |
Note: Data compiled from multiple sources.[1][12] The values for HTB-26, PC-3, and HepG2 are reported as IC50.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add an equal volume of the ATP assay reagent to each well (e.g., 100 µL of reagent to 100 µL of medium). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the EGFR signaling pathway.
Caption: this compound inhibits Topoisomerase II activity.
Experimental Workflow
Caption: General workflow for a cytotoxicity assay.
Troubleshooting Logic
Caption: Troubleshooting inconsistent cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RSC - Page load error [pubs.rsc.org]
Improving the solubility and stability of Pericosine A for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pericosine A. The following information is designed to address common challenges related to the solubility and stability of this natural compound in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a fungal metabolite with the chemical name (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid, methyl ester.[1][2] It is recognized for its anticancer properties, inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancer.[1] Its mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that regulate cell growth and proliferation.[1]
Q2: What are the general solubility characteristics of this compound?
This compound is a solid compound that is soluble in several organic solvents, including Dimethyl Sulfoxide (B87167) (DMSO), ethanol, methanol, and dichloromethane.[1] However, like many complex natural products, it is expected to have poor aqueous solubility, which can present challenges when preparing solutions for in vitro experiments in aqueous-based cell culture media.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent.[3] DMSO is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of compounds.[3][4]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.
This is a common issue for hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous environment, a phenomenon often referred to as "crashing out."[5]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific medium.[5] |
| Rapid Dilution | Direct and rapid addition of the concentrated DMSO stock into the aqueous medium can cause localized supersaturation and immediate precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[5][6] Add the compound dropwise while gently vortexing the medium to ensure even dispersion.[6] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C for making dilutions.[5] |
| Solvent Shock | The abrupt change in solvent polarity from DMSO to the aqueous medium causes the compound to precipitate. | Create an intermediate dilution of the stock solution in the culture medium before preparing the final working solution.[7] |
Issue 2: Inconsistent or unexpected results in cell-based assays.
Inconsistent results can often be traced back to issues with the compound's solubility and stability in the assay medium.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dissolution | The stock solution was not fully dissolved before use, leading to inaccurate concentrations in subsequent dilutions. | Visually inspect the stock solution to ensure no solid particles are present. Gentle warming (up to 37°C) and vortexing can aid dissolution.[5] |
| Compound Degradation | This compound may not be stable in the aqueous assay medium over the duration of the experiment. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.[3] For long-term experiments, consider the stability of the compound under your specific assay conditions. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells, affecting viability and experimental outcomes. | Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[8][9] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.[8] |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound, affecting its availability and activity. | Consider reducing the serum concentration or performing the assay in a serum-free medium after an initial cell attachment period.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general procedure for preparing this compound solutions for use in cell-based assays.
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh a precise amount of this compound powder (e.g., 2.23 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the molecular weight of this compound (222.6 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes.[5] Visually inspect to confirm no solid particles remain.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution to reach the desired final concentrations. It is recommended to first prepare an intermediate dilution to minimize precipitation.[7]
-
Example Dilution for a 10 µM final concentration:
-
Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to get the final 10 µM working solution. The final DMSO concentration will be 0.1%.
-
-
Gently mix the working solution by pipetting up and down. Visually inspect for any signs of precipitation before adding to the cells.
-
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: General Procedure for Enhancing Aqueous Solubility of this compound using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.[9] This protocol outlines a general method to explore this technique for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer and sonicator
-
0.22 µm syringe filter
Procedure:
-
Preparation of HP-β-CD Solution: Prepare solutions of HP-β-CD in deionized water at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Complexation:
-
Add an excess amount of this compound powder to each HP-β-CD solution.
-
Vortex the mixtures vigorously for 30 minutes.
-
Sonicate the mixtures for 30-60 minutes to facilitate complex formation.
-
Equilibrate the suspensions by shaking at room temperature for 24-48 hours to ensure maximum complexation.
-
-
Quantification of Solubilized this compound:
-
Centrifuge the suspensions to pellet the undissolved this compound.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the concentration of solubilized this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.
| HP-β-CD Concentration (% w/v) | Hypothetical this compound Solubility (µg/mL) | Fold Increase |
| 0 (Control - Water) | 5 | 1 |
| 1 | 50 | 10 |
| 5 | 250 | 50 |
| 10 | 550 | 110 |
Note: The data in this table is hypothetical and serves as an example of expected results.
Protocol 3: General Procedure for Liposomal Formulation of this compound
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, potentially improving their solubility and delivery to cells.[11] The thin-film hydration method is a common technique for preparing liposomes.[12]
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
-
Caption: Workflow for preparing liposomal this compound.
Signaling Pathway
This compound is known to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its dysregulation is a common feature in many cancers.
References
- 1. Color Gradients | Graphviz [graphviz.org]
- 2. scispace.com [scispace.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the production of Pericosine A from Periconia byssoides cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at increasing the production of Pericosine A from Periconia byssoides cultures. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a cytotoxic metabolite produced by the fungus Periconia byssoides.[1] It belongs to a group of compounds known as carbasugars, which are carbohydrate derivatives where the oxygen atom in the ring is replaced by a methylene (B1212753) group.[2] Its unique structure, a hybrid of the shikimate and polyketide pathways, and its demonstrated antitumor activity make it a compound of interest for further investigation in drug development.[1][2]
Q2: What are the baseline culture conditions for Periconia byssoides?
A2: While specific optimal conditions for this compound production are not extensively documented, general mycological practices can be applied. Periconia byssoides can be cultured on standard fungal media such as Malt Extract Agar (B569324) (MEA) or Potato Dextrose Broth (PDB).[3][4] Incubation is typically carried out at temperatures between 25-28°C in the dark to promote vegetative growth, followed by exposure to light to potentially induce sporulation and secondary metabolism.[4]
Q3: What are the major challenges in producing this compound through fermentation?
A3: Common challenges in fungal fermentations for secondary metabolites like this compound include low yields, batch-to-batch variability, and the production of a mixture of related compounds, which can complicate purification. Fungal cultures are also susceptible to contamination, which can outcompete the producing strain or degrade the target compound.
Q4: How can I quantify the amount of this compound in my culture extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.[5] A chiral HPLC column, such as CHIRALPAK® AD-H, can be used to separate and quantify the enantiomers of this compound.[5] A standard curve should be generated using purified this compound to accurately determine its concentration in the extracts.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production.
Problem 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | 1. Vary the carbon and nitrogen sources in your medium. Fungi often initiate secondary metabolism in response to nutrient limitation.[6] 2. Test different concentrations of glucose and peptone. 3. Supplement the medium with trace elements which can be cofactors for biosynthetic enzymes. |
| Incorrect pH of the Medium | 1. Monitor the pH of the culture throughout the fermentation period. 2. Test a range of initial pH values (e.g., 5.0, 6.0, 7.0) to determine the optimum for this compound production.[4] |
| Inadequate Aeration | 1. Ensure sufficient oxygen supply, especially in submerged cultures. 2. Vary the agitation speed in shake flask cultures or the aeration rate in a bioreactor.[4] |
| Non-optimal Fermentation Time | 1. Harvest the culture at different time points to determine the peak production phase. Secondary metabolite production often occurs during the stationary phase of growth.[6] |
| Strain Vigor/Degeneration | 1. Ensure the use of a fresh and healthy inoculum. 2. If the strain has been subcultured multiple times, consider reviving it from a cryopreserved stock. |
Problem 2: Culture Contamination
| Possible Cause | Troubleshooting Steps |
| Poor Aseptic Technique | 1. Review and strictly adhere to aseptic techniques during all manipulations. 2. Work in a laminar flow hood and sterilize all media and equipment properly. |
| Contaminated Inoculum | 1. Check the purity of the seed culture by plating on a nutrient-rich agar medium and examining for foreign colonies. |
| Non-sterile Medium Components | 1. Ensure all media components are properly sterilized. Heat-labile components should be filter-sterilized. |
Experimental Protocols
Protocol 1: Baseline Culture of Periconia byssoides for this compound Production
-
Inoculum Preparation:
-
Grow Periconia byssoides on a Malt Extract Agar (MEA) plate at 25°C for 7-10 days.
-
Aseptically cut out 5-7 agar plugs (5 mm in diameter) from the actively growing edge of the colony.
-
-
Fermentation:
-
Prepare a liquid medium (e.g., Potato Dextrose Broth or a custom medium with varying C/N ratios).
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave.
-
Inoculate each flask with 5 agar plugs.
-
Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 14-21 days.
-
-
Extraction:
-
Separate the mycelium from the broth by filtration.
-
Lyophilize and grind the mycelium.
-
Extract the mycelial powder and the culture filtrate separately with ethyl acetate.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
-
Analysis:
-
Dissolve the crude extract in methanol.
-
Analyze and quantify this compound using HPLC with a suitable column and a UV detector.
-
Protocol 2: Elicitor Screening to Enhance this compound Production
-
Prepare Elicitor Stock Solutions:
-
Biotic Elicitors: Prepare autoclaved or filter-sterilized solutions of yeast extract (10 mg/mL), chitin (B13524) (5 mg/mL), and fungal cell wall extracts from a different species (e.g., Aspergillus niger).[7][8]
-
Abiotic Elicitors: Prepare sterile solutions of methyl jasmonate (1 M in ethanol), salicylic (B10762653) acid (1 M in ethanol), and heavy metal salts like copper sulfate (B86663) (100 mM).[9][10]
-
-
Elicitation:
-
Set up parallel fermentation cultures as described in Protocol 1.
-
On day 7 of fermentation (or at the onset of the stationary phase), add the elicitors to the cultures at different final concentrations (see table below for examples).
-
Include a control group with no elicitor and a control for solvent effects if applicable.
-
-
Harvest and Analysis:
-
Harvest the cultures 3-5 days after elicitor addition.
-
Extract and quantify this compound as described in Protocol 1.
-
Hypothetical Quantitative Data for Elicitor Screening
| Elicitor | Concentration | This compound Yield (mg/L) | Fold Increase |
| Control | - | 5.2 ± 0.4 | 1.0 |
| Yeast Extract | 100 µg/mL | 12.8 ± 1.1 | 2.5 |
| Chitin | 50 µg/mL | 9.5 ± 0.8 | 1.8 |
| Methyl Jasmonate | 100 µM | 18.7 ± 1.5 | 3.6 |
| Salicylic Acid | 50 µM | 15.1 ± 1.2 | 2.9 |
| Copper Sulfate | 10 µM | 8.3 ± 0.7 | 1.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Hypothetical signaling pathway for elicitor-induced this compound production.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 5. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodsafety.institute [foodsafety.institute]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pericosine A in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Pericosine A in their cancer cell line experiments. The information is based on established mechanisms of resistance to its known targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a marine-derived natural product with a dual mechanism of action, making it a potent anti-cancer agent. It functions as both an EGFR tyrosine kinase inhibitor and a human topoisomerase II inhibitor.[1][2][3] This dual activity allows it to disrupt oncogenic signaling pathways and interfere with DNA replication and topology, leading to cancer cell death.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not yet been extensively documented, resistance is likely to arise through mechanisms known to affect its target classes: EGFR inhibitors and topoisomerase II inhibitors. These can be broadly categorized as:
-
Target-based Resistance (EGFR):
-
Secondary Mutations: The emergence of mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can reduce the binding affinity of this compound.[4][5]
-
Bypass Track Activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. A common mechanism is the amplification of the MET proto-oncogene, leading to activation of the PI3K/AKT pathway independent of EGFR.[5][6][7] Overexpression of other receptor tyrosine kinases like HER2 or AXL can also contribute.[6]
-
-
Target-based Resistance (Topoisomerase II):
-
Altered Enzyme Levels: A decrease in the expression of topoisomerase IIα, the primary target of many anticancer drugs, can lead to reduced drug efficacy.[2][8]
-
Enzyme Mutations: Mutations in the TOP2A gene can alter the structure of the topoisomerase II enzyme, preventing this compound from stabilizing the DNA-enzyme complex.[3]
-
Post-Translational Modifications: Changes in the phosphorylation status of topoisomerase II can affect its activity and sensitivity to inhibitors.[2][9]
-
-
Non-target-based Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[3]
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by topoisomerase II inhibition.[3][8]
-
Phenotypic Transformation: In some cases, cancer cells can undergo transformations, such as an epithelial-to-mesenchymal transition (EMT), which confers broad drug resistance.[5][7]
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the specific mechanism of resistance, a series of experiments can be performed. See the "Troubleshooting Guides & Experimental Protocols" section below for detailed methodologies. A general workflow would be:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in IC50 value for this compound in the resistant cell line compared to the parental, sensitive line.
-
Sequence EGFR: Analyze the EGFR gene for known resistance mutations (e.g., T790M) in both parental and resistant cells.
-
Assess Bypass Pathway Activation: Use Western blotting or phospho-RTK arrays to check for increased phosphorylation of alternative receptor tyrosine kinases like MET, HER2, or AXL.
-
Evaluate Topoisomerase II:
-
Measure the expression levels of Topoisomerase IIα and IIβ via Western blotting or qPCR.
-
Sequence the TOP2A gene to identify potential mutations.
-
-
Investigate Drug Efflux:
-
Measure the expression of ABC transporters (P-gp, BCRP) using qPCR or Western blotting.
-
Perform a drug efflux assay using a fluorescent substrate (e.g., Rhodamine 123) with and without a known efflux pump inhibitor.
-
Troubleshooting Guides & Experimental Protocols
Issue 1: Decreased Sensitivity to this compound (Increased IC50)
This is the primary indicator of resistance. The following table illustrates a hypothetical shift in IC50 values that might be observed.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Sensitive Line | 0.5 | 1 |
| Resistant Sub-line | 10.0 | 20 |
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Issue 2: Suspected EGFR-Mediated Resistance
If you suspect resistance is due to alterations in EGFR or bypass pathways, the following workflow can be used.
Experimental Workflow for Investigating EGFR-Mediated Resistance
References
- 1. [PDF] Emerging strategies to overcome resistance to third-generation EGFR inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors and Therapeutic Approaches: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms regulating resistance to inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Pericosine A-Induced Apoptosis Assays
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Pericosine A to induce and measure apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is a marine-derived natural product isolated from the fungus Periconia byssoides.[1][2] It has demonstrated cytotoxic and anti-tumor properties.[1][2][3][4] Mechanistic studies suggest that this compound may exert its effects by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, which can disrupt oncogenic signaling and DNA replication, respectively, leading to apoptosis.[1][2][4][5]
Q2: How do I determine the optimal concentration and incubation time for this compound in my cell line?
A2: The optimal concentration and time will vary depending on the cell line's sensitivity and doubling time. We recommend performing a dose-response and time-course experiment. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and measure cell viability using an MTT or similar assay at different time points (e.g., 12, 24, 48, and 72 hours). This will help you determine the IC50 (half-maximal inhibitory concentration) and the optimal time point for observing apoptosis.
Q3: Can I use this compound in combination with other drugs?
A3: Yes, combination studies can be very effective. Since this compound targets EGFR and topoisomerase II, combining it with other chemotherapeutic agents that act on different pathways may result in synergistic effects. Always perform dose-matrix experiments to determine if the combination is synergistic, additive, or antagonistic.
Q4: What are the appropriate positive and negative controls for my apoptosis assays?
A4:
-
Negative Control: Vehicle-treated cells (e.g., cells treated with the same concentration of DMSO used to dissolve this compound).
-
Positive Control: A well-characterized apoptosis-inducing agent, such as staurosporine (B1682477) or etoposide, at a concentration and time known to induce apoptosis in your specific cell line. This is crucial to ensure that your assay is working correctly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low apoptotic signal in this compound-treated cells | 1. This compound concentration is too low or incubation time is too short. 2. The cell line is resistant to this compound (e.g., low EGFR expression). 3. Reagents for the apoptosis assay have expired or were stored improperly. 4. Apoptosis is occurring at a later time point. | 1. Perform a dose-response and time-course experiment to find the optimal conditions. 2. Choose a cell line known to be sensitive to EGFR or topoisomerase II inhibitors. You can check the expression levels of these proteins via Western Blot. 3. Always check reagent expiration dates and use a positive control (e.g., staurosporine) to validate the assay. 4. Extend the incubation time (e.g., up to 72 hours) and check for apoptosis at multiple time points. |
| High background apoptosis in negative control cells | 1. Cells were overgrown (confluent) or starved of nutrients before the experiment. 2. Harsh cell handling, such as excessive trypsinization or centrifugation, can cause mechanical damage. 3. Contamination of cell culture (e.g., Mycoplasma). | 1. Use cells in the logarithmic growth phase and ensure they are seeded at an appropriate density. 2. Handle cells gently. Use a cell scraper for adherent cells if they are sensitive to trypsin. Centrifuge at low speeds (e.g., 200-300 x g). 3. Regularly test your cell lines for Mycoplasma contamination. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent this compound concentration due to improper dissolution or storage. 3. Variations in incubation times or cell seeding densities. | 1. Use cells within a consistent and low passage number range for all related experiments. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure it is fully dissolved. 3. Adhere strictly to the established protocol for cell seeding and treatment times. |
| High percentage of necrotic cells (Annexin V+/PI+) even at early time points | 1. The concentration of this compound is too high, leading to rapid cell death through necrosis instead of apoptosis. 2. The vehicle (e.g., DMSO) concentration is too high and is causing toxicity. | 1. Lower the concentration of this compound. A hallmark of apoptosis is a controlled, programmed cell death, which may be bypassed at very high, toxic concentrations of a compound. 2. Ensure the final concentration of the vehicle in the cell culture medium is low (typically <0.1%). |
Quantitative Data Summary
The following table provides a summary of reported and hypothetical quantitative data for this compound. Note that the optimal concentrations and outcomes will vary between cell lines and experimental conditions. Users must empirically determine these values for their specific system.
| Cell Line | Assay | Parameter | Value | Reference/Note |
| P-388 (Murine Leukemia) | Cytotoxicity | ED50 | 0.1 µg/mL | [2][3][4] |
| HBC-5 (Human Breast Cancer) | Growth Inhibition | - | Selective Growth Inhibition | [2] |
| SNB-78 (Human Glioblastoma) | Growth Inhibition | - | Selective Growth Inhibition | [2] |
| A549 (Human Lung Carcinoma) | Annexin V/PI | % Apoptotic Cells (24h) | 35% at 10 µM | Hypothetical Data |
| MCF-7 (Human Breast Cancer) | Caspase-3/7 Activity | Fold Increase vs. Control (24h) | 4.5-fold at 10 µM | Hypothetical Data |
| HeLa (Human Cervical Cancer) | Western Blot | Cleaved PARP/Total PARP Ratio (24h) | 6.0-fold increase at 10 µM | Hypothetical Data |
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for the quantitative analysis of early and late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound and controls for the determined time.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include single-stain controls for proper compensation.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plate suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Allow to adhere overnight. Treat with this compound and controls. Include wells with medium only for background measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading (medium only) from all experimental values. Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-EGFR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify the protein bands, normalizing to the loading control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects in Pericosine A experiments
Welcome to the technical support center for researchers utilizing Pericosine A. This resource provides essential guidance on addressing and mitigating potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
A1: this compound is a marine-derived natural product, a carbasugar metabolite isolated from the fungus Periconia byssoides.[1] It has demonstrated cytotoxic activity against various cancer cell lines, with notable selective cytotoxicity against breast and glioblastoma cell lines.[1][2] Mechanistic studies suggest that its primary targets are Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II, indicating its potential to disrupt oncogenic signaling and DNA topology.[1][2]
Q2: What are the reported off-target effects of this compound?
A2: Currently, there is limited specific data on the off-target profile of this compound in publicly available literature. However, like many kinase inhibitors, the potential for off-target effects exists due to the conserved nature of the ATP-binding site across the kinome. It has been noted that this compound has multi-target potential.[1] Researchers should therefore proactively assess its selectivity in their experimental systems.
Q3: My cells are showing a phenotype that is not consistent with the known functions of EGFR or Topoisomerase II inhibition. Could this be an off-target effect?
A3: Yes, an unexpected phenotype is a strong indicator of a potential off-target effect. It is crucial to perform a series of validation experiments to distinguish between on-target and off-target activities. This could involve using structurally different inhibitors for the same targets, genetic knockdown of the intended targets, or performing a broad kinase selectivity screen.
Q4: How can I experimentally differentiate between on-target and off-target effects of this compound?
A4: Several experimental strategies can be employed. A "gold standard" method is to test this compound in cell lines where the intended targets (EGFR and/or Topoisomerase II) have been genetically knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). If the compound still elicits the same phenotype in these cells, it is likely due to an off-target effect. Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to verify direct target engagement in intact cells.
Q5: What are some general challenges I should be aware of when working with a natural product like this compound?
A5: Natural product-based drug discovery can present unique challenges. These include potential for compound instability, poor solubility which can lead to aggregation and non-specific activity, and the presence of impurities from the isolation process.[3] It is also important to consider that natural products often have complex structures and may interact with multiple cellular targets.
Troubleshooting Guide: Addressing Off-Target Effects
This guide provides a structured approach to identifying and mitigating off-target effects in your this compound experiments.
| Symptom | Possible Cause | Recommended Action |
| Unexpected Phenotype | This compound is hitting an unintended target. | 1. Validate On-Target Engagement: Perform a CETSA to confirm this compound binds to EGFR and/or Topoisomerase II in your cells. 2. Genetic Knockdown/Knockout: Use CRISPR/Cas9 or siRNA to eliminate the primary targets. If the phenotype persists, it is likely an off-target effect. 3. Use Orthogonal Inhibitors: Treat cells with structurally unrelated inhibitors of EGFR and Topoisomerase II. If these do not replicate the phenotype observed with this compound, it points to an off-target mechanism. |
| High Cytotoxicity at Low Concentrations Across Unrelated Cell Lines | The observed effect may be due to general cytotoxicity rather than specific target inhibition. | 1. Differential Sensitivity Screen: Test this compound on a panel of cell lines with varying expression levels of EGFR and Topoisomerase II. Higher sensitivity in cells with high target expression suggests on-target activity. 2. Compare with Known Cytotoxins: Benchmark the cytotoxic profile of this compound against general cytotoxic agents to understand its specificity. |
| Inconsistent Results Between Batches of this compound | The purity or stability of the compound may vary. | 1. Purity Analysis: Verify the purity of each batch of this compound using techniques like HPLC/MS. 2. Stability Testing: Assess the stability of this compound in your experimental media and storage conditions. Prepare fresh stock solutions regularly. |
| Discrepancy Between In Vitro and In Vivo Results | Off-target effects can be more pronounced in a complex biological system. | 1. In Vivo Target Engagement: If possible, assess target engagement in vivo using methods like tissue-based CETSA. 2. Phenotypic Comparison: Compare the in vivo phenotype with known phenotypes of EGFR and Topoisomerase II inhibition in animal models. |
Quantitative Data
| Compound | Target/Cell Line | Activity (ED50/IC50) | Reference |
| This compound | P388 (murine leukemia) | 0.1 µg/mL (ED50) | [4][5] |
| Pericosine B | P388 (murine leukemia) | 4.0 µg/mL (ED50) | [5] |
| Pericosine C | P388 (murine leukemia) | 10.5 µg/mL (ED50) | [5] |
| Pericosine D | P388 (murine leukemia) | 3.0 µg/mL (ED50) | [5] |
| Pericosine E | P388 (murine leukemia) | 15.5 µg/mL (ED50) | [5] |
Key Experimental Protocols
To assist researchers in validating the on- and off-target effects of this compound, we provide detailed methodologies for key experiments.
In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of kinases.
Objective: To determine the selectivity of this compound by measuring its IC50 values against a broad range of kinases.
Materials:
-
This compound
-
A panel of purified recombinant kinases
-
Appropriate kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Topoisomerase II Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase II.
Materials:
-
This compound
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Proteinase K
-
Loading dye
-
1% Agarose (B213101) gel
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, kDNA, and a serial dilution of this compound or DMSO (vehicle control).
-
Add human Topoisomerase IIα to initiate the reaction.
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 50 µg/mL. Incubate at 37°C for 30 minutes.
-
Gel Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibition of Topoisomerase II activity will result in a decrease in the amount of decatenated minicircles (which migrate into the gel) and an increase in the amount of catenated kDNA (which remains in the well or migrates as a high molecular weight band).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways inhibited by this compound.
Caption: Workflow for investigating unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
How to improve the accuracy of Pericosine A IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of Pericosine A IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cytotoxic marine-derived natural product isolated from the fungus Periconia byssoides.[1] It exhibits anticancer properties through multiple mechanisms, primarily by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2] This dual action disrupts critical signaling pathways involved in cell proliferation and DNA replication, making it a compound of interest in cancer research.
Q2: Why are my this compound IC50 values inconsistent across experiments?
High variability in IC50 values for natural compounds like this compound is a common issue and can arise from several factors:
-
Cellular Health and Passage Number: The physiological state of the cells is critical. Using cells with high passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and within a consistent, low passage range for all experiments.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50 value. Higher cell densities may show increased resistance to the compound. It is crucial to optimize and standardize the seeding density for your specific cell line and assay duration.
-
Compound Stability and Solubility: this compound's stability in culture media over the course of the experiment should be considered. Degradation of the compound will lead to a decrease in the effective concentration. Additionally, ensure the compound is fully solubilized in the working solutions to avoid concentration inaccuracies.
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors that propagate through the concentration gradient. Calibrated pipettes and careful technique are essential.
-
Assay-Specific Variability: Different cytotoxicity or enzyme inhibition assays measure different cellular or molecular endpoints. The choice of assay (e.g., MTT vs. XTT, or different enzyme assay formats) can yield different IC50 values.
Q3: What are the best practices for storing and handling this compound?
To maintain the integrity of this compound, it is recommended to:
-
Store the compound as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Protect the compound from light, especially when in solution.
-
When preparing working dilutions, ensure the final solvent concentration in the assay is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Symptoms:
-
Large error bars on dose-response curves.
-
Inconsistent IC50 values between replicate plates or experiments.
-
Poor R² value on the curve fit.
Troubleshooting Workflow:
References
Mitigating batch-to-batch variability in Pericosine A synthesis
Welcome to the technical support center for the synthesis of Pericosine A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?
A1: Batch-to-batch variability in this compound synthesis can stem from several critical factors:
-
Reagent Quality: The purity of starting materials, especially the chiral precursors, and the activity of reagents can significantly influence reaction outcomes.
-
Reaction Conditions: Minor deviations in temperature, reaction time, and stoichiometry can lead to the formation of side products and incomplete reactions.
-
Stereocontrol: The formation of the correct stereoisomer is highly sensitive to reaction conditions, and slight changes can lead to diastereomeric impurities that are difficult to separate.
-
Purification Process: The choice of chromatographic support (e.g., acidic vs. neutral silica (B1680970) gel) and elution conditions can impact the final purity and yield, as some intermediates and the final product can be sensitive to acidic conditions.[1]
-
Intermediate Instability: Certain intermediates in the synthetic pathway may be unstable, and variations in workup or purification times can lead to degradation.[1]
Q2: How critical is temperature control in the synthesis of this compound and its intermediates?
A2: Temperature control is highly critical. For instance, in the synthesis of halo-substituted analogs of this compound, the reaction temperature directly impacts the yield of the desired product. Reactions performed at higher temperatures have been shown to lead to decreased yields and the formation of complex product mixtures.[1]
Q3: What analytical techniques are recommended for assessing the purity and stereochemistry of this compound?
A3: A combination of analytical techniques is essential for the comprehensive characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, to determine the enantiomeric purity.
-
Optical Rotation: To measure the specific rotation and compare it with literature values for the desired enantiomer.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound synthesis.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a fresh portion of the limiting reagent or extending the reaction time. |
| Degradation of Product or Intermediates | Some intermediates or the final product may be unstable.[1] Ensure prompt workup and purification after the reaction is complete. Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures). |
| Suboptimal Reaction Conditions | Review the reaction parameters. As shown in the synthesis of this compound analogs, temperature can have a dramatic effect on yield.[1] Perform small-scale optimization experiments to determine the optimal temperature, solvent, and catalyst concentration. |
| Poor Quality of Reagents | Use freshly opened or purified reagents. The quality of starting materials is crucial for the success of multi-step syntheses. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Formation of Stereoisomers | The stereochemical outcome of key steps is critical. For instance, the reduction of an enone precursor should be performed under conditions that ensure high stereoselectivity. If diastereomers are formed, careful optimization of the reaction conditions (e.g., temperature, reagent) is necessary. In some cases, chromatographic separation of diastereomers may be required. |
| Side Reactions | The formation of side products can be minimized by controlling the reaction temperature and stoichiometry of reagents. For example, longer reaction times in some steps can lead to more complex product mixtures.[1] |
| Incomplete Deprotection | Deprotection steps can be delicate. If residual protecting groups are observed, consider modifying the deprotection conditions (e.g., using a different acid catalyst or extending the reaction time). For example, using Dowex® 50WX8-H has been shown to be effective in certain deprotection steps.[1] |
| Contamination from Solvents or Reagents | Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dried before use. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution |
| Product Instability on Silica Gel | This compound and its intermediates can be sensitive to acidic conditions. The use of neutral silica gel for column chromatography has been shown to significantly improve the isolated yield of related compounds.[1] |
| Co-elution of Impurities | If impurities co-elute with the product, consider using a different chromatographic technique, such as reverse-phase HPLC or employing a different solvent system for column chromatography. |
| Product is an Oil or Amorphous Solid | If the product is not crystalline, purification by crystallization may not be feasible. In such cases, preparative HPLC is a powerful alternative for obtaining a high-purity sample. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 6-Halogenated this compound Intermediates
| Halogenation Step | Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Fluorination | (HF)n/py complex | 0 | 15 min | 46 | [1] |
| Fluorination | (HF)n/py complex | 0 | 1 h | 32 | [1] |
| Bromination | BH₂Br·SMe₂ | -78 | - | 94 | [1] |
| Bromination | BH₂Br·SMe₂ | -20 | - | 78 | [1] |
| Bromination | BH₂Br·SMe₂ | 0 | - | 58 | [1] |
Table 2: Comparison of Deprotection Methods for a this compound Analog
| Deprotection Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | MeOH | - | 66 | [1] |
| Dowex® 50WX8-H | MeOH | 56 | 87 | [1] |
Experimental Protocols
Key Experimental Protocol: Synthesis of a 6-Bromo-Pericosine A Analog
This protocol is adapted from the synthesis of 6-bromo-substituted this compound and illustrates a critical halogenation step.
Objective: To synthesize the bromohydrin intermediate (-)-10Br from the epoxide intermediate (-)-8.
Materials:
-
Epoxide intermediate (-)-8
-
Mono-bromoborane dimethyl sulfide (B99878) complex (BH₂Br·SMe₂)
-
Anhydrous diethyl ether (Et₂O)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the epoxide intermediate (-)-8 in anhydrous diethyl ether under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.0 equivalent of mono-bromoborane dimethyl sulfide complex (BH₂Br·SMe₂) to the cooled solution with stirring.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired bromohydrin intermediate (-)-10Br.
Mandatory Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.
Decision Pathway for Product Purification
Caption: A decision-making pathway for the purification of synthesized this compound.
References
Validation & Comparative
Unveiling the Bioactivity of Pericosine A Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Pericosine A, a naturally occurring carbasugar isolated from the marine-derived fungus Periconia byssoides, has garnered significant attention in the scientific community for its potent antitumor properties.[1] This unique metabolite and its synthetic derivatives represent a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives, focusing on their cytotoxic, α-glucosidase inhibitory, and enzyme-targeting activities. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development programs.
Comparative Analysis of Biological Activity
The biological activity of this compound and its derivatives has been evaluated against various cancer cell lines and enzymes. The following tables summarize the quantitative data, providing a clear comparison of the compounds' potency.
Cytotoxicity of this compound Derivatives
The cytotoxic effects of this compound and its 6-halo-substituted analogs were assessed against murine leukemia (P388 and L1210) and human promyelocytic leukemia (HL-60) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
| Compound | Halogen (X) | Enantiomer | P388 IC50 (µM) | L1210 IC50 (µM) | HL-60 IC50 (µM) |
| This compound (1Cl) | Cl | (-) | 3.8 | 4.2 | 3.5 |
| (+) | 3.9 | 4.3 | 3.6 | ||
| 6-Fluoro-Pericosine A (1F) | F | (-) | 12.5 | 13.1 | 11.8 |
| (+) | 12.8 | 13.5 | 12.1 | ||
| 6-Bromo-Pericosine A (1Br) | Br | (-) | 4.0 | 4.5 | 3.8 |
| (+) | 4.1 | 4.6 | 3.9 | ||
| 6-Iodo-Pericosine A (1I) | I | (-) | 4.2 | 4.8 | 4.0 |
| (+) | 4.3 | 4.9 | 4.1 | ||
| 5-Fluorouracil (Positive Control) | - | - | 0.02 | 0.03 | 0.01 |
Data sourced from Usami et al., 2022.
Key Observations:
-
Halogen Substitution: The substitution of the chlorine atom at the C6 position with other halogens significantly impacts cytotoxicity. Bromo- and iodo-derivatives (1Br and 1I) exhibit cytotoxicity comparable to the parent compound, this compound (1Cl). In contrast, the fluoro-derivative (1F) is approximately three times less potent.[2] This suggests that the size and electronegativity of the halogen at C6 are crucial for antitumor activity.
-
Stereochemistry: For the tested halogenated derivatives, no significant difference in cytotoxic activity was observed between the (-) and (+) enantiomers.[2]
α-Glucosidase Inhibitory Activity
The inhibitory effects of this compound derivatives on α-glucosidase were also investigated. The IC50 values are detailed in Table 2.
| Compound | Halogen (X) | Enantiomer | α-Glucosidase IC50 (mM) |
| This compound (1Cl) | Cl | (-) | 2.25[2][3] |
| (+) | Inactive | ||
| 6-Fluoro-Pericosine A (1F) | F | (-) | 4.55 |
| (+) | Inactive | ||
| 6-Bromo-Pericosine A (1Br) | Br | (-) | 3.15 |
| (+) | 5.05 | ||
| 6-Iodo-Pericosine A (1I) | I | (-) | Inactive |
| (+) | 1.15 |
Data sourced from Usami et al., 2022.
Key Observations:
-
Stereoselectivity: Unlike cytotoxicity, α-glucosidase inhibition demonstrates clear stereoselectivity. The (-)-enantiomers of the chloro-, fluoro-, and bromo-derivatives are active, while their corresponding (+)-enantiomers are largely inactive.[2]
-
Halogen Influence: The nature of the halogen at C6 also influences the inhibitory potency. Interestingly, the (+)-iodo-derivative [(+)-1I] was found to be the most potent α-glucosidase inhibitor among the tested compounds.[2]
Inhibition of Molecular Targets
This compound has been identified as an inhibitor of key enzymes involved in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][4][5]
| Compound | Target Enzyme | IC50 |
| This compound | Topoisomerase II | 607 µM[6] |
Key Observations:
-
Topoisomerase II Inhibition: this compound exhibits very weak inhibitory activity against Topoisomerase II, as indicated by the high IC50 value.[6] This suggests that direct inhibition of this enzyme is unlikely to be the primary mechanism of its potent cytotoxic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for the evaluation of cytotoxicity against P388, L1210, and HL-60 cell lines.
-
Cell Seeding: Suspend the cells in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and seed them into 96-well microplates at a density of 1 × 10⁴ cells/well.
-
Compound Addition: Add various concentrations of the test compounds (this compound derivatives) to the wells. Include a positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of the compounds on yeast α-glucosidase activity.
-
Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of various concentrations of the test compound, 50 µL of 0.1 M phosphate (B84403) buffer (pH 6.8), and 50 µL of yeast α-glucosidase solution (0.2 U/mL in phosphate buffer).
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM in phosphate buffer).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10X Topoisomerase II reaction buffer, 1 mM ATP, 200 ng of kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase II enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.
-
Inhibition Assessment: Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control without the inhibitor.
Visualizing Mechanisms and Workflows
To further elucidate the structure-activity relationships and experimental processes, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of this compound derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Conclusion
The structure-activity relationship studies of this compound derivatives reveal critical insights for the design of more potent and selective anticancer agents. The nature of the halogen substituent at the C6 position plays a significant role in modulating cytotoxic activity, with bromo- and iodo-derivatives showing promise. Furthermore, the stereochemistry of the molecule is a key determinant for α-glucosidase inhibition. While this compound's effect on Topoisomerase II appears to be minimal, its inhibition of the EGFR signaling pathway remains a crucial aspect of its mechanism of action, warranting further investigation to quantify the inhibitory potency of its derivatives. This comparative guide serves as a valuable resource for researchers aiming to leverage the therapeutic potential of the this compound scaffold.
References
Validating the Role of EGFR Inhibition in Pericosine A's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the role of Epidermal Growth Factor Receptor (EGFR) inhibition in the anticancer activity of Pericosine A, a marine-derived natural product. While preliminary studies indicate this compound's potential as an anticancer agent with activity towards EGFR tyrosine kinase, comprehensive quantitative data to firmly establish this mechanism and compare its efficacy against established EGFR inhibitors is not yet publicly available.[1][2] This guide presents the known information on this compound, outlines the necessary experimental protocols to generate the missing data, and provides a direct comparison with well-characterized EGFR inhibitors, gefitinib (B1684475) and erlotinib (B232).
Introduction: this compound and the EGFR Target
This compound is a unique carbasugar metabolite isolated from the marine fungus Periconia byssoides.[1][2] It has demonstrated selective cytotoxic effects against breast and glioblastoma cancer cell lines in vitro and has shown modest in vivo antitumor activity in murine leukemia models.[1][2] Mechanistic studies suggest that this compound's anticancer effects may be attributed to its ability to inhibit both EGFR tyrosine kinase and topoisomerase II.[1][2]
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Its aberrant activation, through mutation or overexpression, is a key driver in the progression of numerous cancers, making it a well-established therapeutic target. EGFR inhibitors are broadly classified into two categories: tyrosine kinase inhibitors (TKIs), which are small molecules that block the intracellular kinase domain, and monoclonal antibodies that target the extracellular domain.
This guide focuses on comparing this compound with first-generation TKIs, gefitinib and erlotinib, which have established clinical use in cancers such as non-small cell lung cancer (NSCLC).
Comparative Data on Anticancer Activity and EGFR Inhibition
To rigorously validate the role of EGFR inhibition in this compound's anticancer activity, a direct comparison of its inhibitory potency against both the EGFR kinase and cancer cell growth with established EGFR inhibitors is essential. The following tables summarize the required quantitative data, with placeholders for this compound where data is not currently available in the public domain.
Table 1: In Vitro EGFR Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | EGFR Tyrosine Kinase | Data not available |
| Gefitinib | EGFR Tyrosine Kinase | 2 - 37 |
| Erlotinib | EGFR Tyrosine Kinase | 2 - 20 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50% and can vary depending on the specific assay conditions.
Table 2: In Vitro Cytotoxicity in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 (Triple-Negative) | Data not available |
| MCF-7 (ER-Positive) | Data not available | |
| Gefitinib | MDA-MB-231 | ~5 - 10 |
| MCF-7 | ~5 - 15 | |
| Erlotinib | MDA-MB-231 | ~10 - 20 |
| MCF-7 | ~10 - 20 |
IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50% and can vary depending on the cell line and experimental conditions.
Table 3: In Vitro Cytotoxicity in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | U87 MG | Data not available |
| A172 | Data not available | |
| Gefitinib | U87 MG | ~5 - 15 |
| A172 | ~10 - 20 | |
| Erlotinib | U87 MG | ~10 - 25 |
| A172 | ~15 - 30 |
IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50% and can vary depending on the cell line and experimental conditions.
Experimental Protocols
To generate the necessary data for a comprehensive comparison, the following detailed experimental protocols are recommended.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound, Gefitinib, Erlotinib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound, gefitinib, and erlotinib in kinase assay buffer. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution.
-
Enzyme and Substrate Addition: Add 10 µL of a mixture containing the EGFR enzyme and the peptide substrate to each well.
-
Initiation of Reaction: Start the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Glioblastoma cell lines (e.g., U87 MG, A172)
-
Complete cell culture medium
-
This compound, Gefitinib, Erlotinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, gefitinib, or erlotinib for 72 hours. Include a DMSO-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for EGFR Phosphorylation
This technique allows for the detection of the phosphorylated (activated) form of EGFR, providing a direct measure of the inhibitor's effect on its target in a cellular context.
Materials:
-
Cancer cell lines with detectable EGFR expression
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound, gefitinib, or erlotinib for a specified time (e.g., 2-24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of EGFR phosphorylation can be expressed as the ratio of phospho-EGFR to total EGFR.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and a logical comparison.
Caption: EGFR signaling pathway and the proposed inhibitory action of this compound.
Caption: Workflow for validating this compound's EGFR inhibition.
Caption: Logical flow for comparing this compound with a standard EGFR inhibitor.
Conclusion
The available evidence suggests that this compound is a promising natural product with anticancer properties, and EGFR inhibition is a plausible mechanism of action. However, to substantiate this claim and to position this compound as a credible lead compound for further development, rigorous quantitative validation is imperative. By following the experimental protocols outlined in this guide and generating the necessary comparative data, researchers can elucidate the precise role of EGFR inhibition in the anticancer activity of this compound and objectively assess its therapeutic potential relative to established EGFR inhibitors. This systematic approach will be crucial in guiding future preclinical and clinical development efforts for this novel marine-derived compound.
References
Pericosine A and Topoisomerase II: A Comparative Analysis of a Putative Target
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the evidence for topoisomerase II as a direct target of the marine-derived natural product, Pericosine A, against established inhibitors.
This compound, a unique carbasugar metabolite isolated from the marine fungus Periconia byssoides, has demonstrated cytotoxic and antitumor activities, sparking interest in its potential as a novel anticancer agent.[1][2] Mechanistic studies have suggested that this compound may exert its effects through multiple pathways, including the inhibition of Epidermal Growth Factor Receptor (EGFR) and human topoisomerase II.[1][3] This guide provides a detailed comparison of this compound with well-established topoisomerase II inhibitors, etoposide (B1684455) and doxorubicin (B1662922), to critically evaluate the evidence supporting topoisomerase II as a direct and primary target of this marine natural product.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and the established topoisomerase II inhibitors, etoposide and doxorubicin.
Table 1: In Vitro Topoisomerase II Inhibitory Activity
| Compound | Target | IC50 Value | Reference |
| This compound | Human Topoisomerase II | 100 - 300 mM | [4] |
| Etoposide | Human Topoisomerase II | 59.2 µM | [1][3] |
| Doxorubicin | Human Topoisomerase II | 2.67 µM | [2] |
Table 2: Cytotoxicity (IC50/ED50) Against Various Cancer Cell Lines
| Compound | Cell Line | IC50/ED50 Value | Reference |
| This compound | Murine P388 Leukemia | 0.1 µg/mL (ED50) | [4] |
| Human Breast Cancer (HBC-5) | Selective Growth Inhibition | [4] | |
| Human Glioblastoma (SNB-75) | Selective Growth Inhibition | [4] | |
| Etoposide | HepG2 (Liver Cancer) | 30.16 µM | [1] |
| MOLT-3 (Leukemia) | 0.051 µM | [1] | |
| BGC-823 (Gastric Cancer) | 43.74 ± 5.13 µM | [1] | |
| HeLa (Cervical Cancer) | 209.90 ± 13.42 µM | [1] | |
| A549 (Lung Cancer) | 139.54 ± 7.05 µM | [1] | |
| Doxorubicin | HTETOP (T-cell Leukemia) | 0.52 µmol/L | [5] |
| MCF-7 (Breast Cancer) | Not specified, used as positive control |
Note: The IC50 value for this compound against topoisomerase II is exceptionally high (in the millimolar range), suggesting a very weak direct inhibitory effect on the enzyme. In contrast, etoposide and doxorubicin inhibit topoisomerase II at micromolar concentrations, which are several orders of magnitude more potent. This significant difference raises questions about the physiological relevance of direct topoisomerase II inhibition by this compound as its primary mechanism of anticancer action. The reported inhibition of EGFR by this compound may represent a more plausible primary target.[4]
Experimental Protocols
Detailed methodologies for key experiments to assess topoisomerase II inhibition are crucial for data interpretation and replication. While the specific protocol used to determine the IC50 of this compound against topoisomerase II is not detailed in the available literature, the following are standard and widely accepted protocols for evaluating topoisomerase II inhibitors.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a process that is essential for DNA replication and cell division. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate.
Workflow:
Protocol Steps:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), kDNA substrate, and the test compound (this compound or a known inhibitor like etoposide) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA cleavage complex.
Workflow:
Protocol Steps:
-
Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound in a reaction tube.
-
Enzyme Addition: Add topoisomerase II to the mixture.
-
Incubation: Incubate at 37°C to allow for the formation of cleavage complexes.
-
Complex Trapping: Add SDS to denature the enzyme and trap the covalent DNA-protein complexes.
-
Protein Digestion: Treat with proteinase K to digest the protein component, leaving the DNA with strand breaks.
-
Analysis: Separate the DNA forms (supercoiled, nicked, and linear) by agarose gel electrophoresis. An increase in the amount of linear DNA indicates the stabilization of the cleavage complex, characteristic of a topoisomerase II poison.
Signaling Pathway and Logical Relationships
The interaction of a topoisomerase II inhibitor with its target initiates a cascade of cellular events, ultimately leading to cell death. The following diagram illustrates the proposed signaling pathway for topoisomerase II poisons and the logical relationship leading to apoptosis.
Conclusion
Based on the currently available data, the confirmation of topoisomerase II as a primary and direct target of this compound is challenging. The reported IC50 value in the millimolar range is significantly higher than that of established topoisomerase II inhibitors, suggesting a weak interaction. It is more likely that the observed anticancer effects of this compound are mediated through other mechanisms, such as the inhibition of EGFR, or a combination of effects on multiple targets. Further research, including detailed enzymatic assays with purified topoisomerase II and co-crystallography studies, would be necessary to definitively elucidate the direct interaction, if any, between this compound and topoisomerase II. For researchers in drug development, while this compound remains a compound of interest due to its cytotoxic activity, focusing on its effects on EGFR and other potential targets may prove to be a more fruitful avenue for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
Head-to-head comparison of Pericosine A with doxorubicin in breast cancer cells
A detailed analysis for researchers and drug development professionals.
The landscape of breast cancer therapy is continually evolving, with a constant search for novel compounds that offer improved efficacy and reduced toxicity compared to standard chemotherapeutic agents. Doxorubicin (B1662922), an anthracycline antibiotic, has long been a cornerstone of breast cancer treatment. However, its clinical utility is often limited by significant side effects, including cardiotoxicity, and the development of drug resistance. In the quest for alternatives, natural products have emerged as a promising source of new anticancer agents. Pericosine A, a marine-derived fungal metabolite, has demonstrated selective cytotoxicity against cancer cells, including breast cancer, warranting a closer examination of its potential as a therapeutic agent.
This guide provides a head-to-head comparison of this compound and doxorubicin, focusing on their effects on breast cancer cells. While extensive data exists for doxorubicin, research on this compound in this specific context is still emerging. This comparison summarizes the available experimental data and outlines the established experimental protocols to facilitate further investigation.
Data Presentation
Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | 0.04 - 8.3 µM[1][2] |
| MDA-MB-231 | 0.1 - 6.6 µM[1] | |
| This compound | MCF-7 | Data not available |
| MDA-MB-231 | Data not available |
Comparative Effects on Apoptosis and Cell Cycle
Apoptosis (programmed cell death) and cell cycle arrest are key mechanisms by which anticancer drugs exert their effects. Doxorubicin is well-documented to induce both processes in breast cancer cells. While this compound is known to be cytotoxic, detailed quantitative data on its specific effects on apoptosis and the cell cycle in breast cancer cell lines are limited.
Table 2: Comparative Effects on Apoptosis
| Feature | Doxorubicin | This compound |
| Apoptosis Induction | Induces apoptosis in a dose- and time-dependent manner in MCF-7 and MDA-MB-231 cells. | Known to be cytotoxic, but specific apoptosis induction data in breast cancer cells is limited. |
| Key Apoptotic Markers | Increases Bax/Bcl-2 ratio, activates caspases (e.g., caspase-3, -8, -9).[3][4] | Data not available for breast cancer cells. |
Table 3: Comparative Effects on Cell Cycle
| Feature | Doxorubicin | This compound |
| Cell Cycle Arrest | Induces G1/S and G2/M arrest in MCF-7 cells and G2/M arrest in MDA-MB-231 cells.[5] | Data not available for breast cancer cells. |
| Affected Cell Cycle Proteins | Upregulates p53 and p21 in MCF-7 cells.[5] | Data not available for breast cancer cells. |
Experimental Protocols
To ensure reproducibility and enable further comparative studies, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of the test compounds for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.
Caption: Known molecular targets of this compound leading to cytotoxicity.
Caption: General experimental workflow for comparing cytotoxic agents.
Conclusion
Doxorubicin remains a potent and widely used chemotherapeutic agent against breast cancer, with a well-characterized mechanism of action involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species.[6][7] This leads to DNA damage, cell cycle arrest, and apoptosis in breast cancer cells.[4][5][8]
This compound presents an interesting profile with selective cytotoxicity against breast cancer cells and known molecular targets including EGFR tyrosine kinase and topoisomerase II.[9] These targets are critical in cancer cell proliferation and survival, suggesting a strong rationale for its further development.
However, a direct and comprehensive head-to-head comparison with doxorubicin is currently hampered by the lack of specific quantitative data for this compound's effects on breast cancer cell lines. Further in-depth studies are crucial to elucidate its precise IC50 values, its ability to induce apoptosis and cell cycle arrest, and the underlying molecular pathways in breast cancer cells. Such data will be instrumental in determining the true potential of this compound as a novel therapeutic agent and in designing future preclinical and clinical investigations, potentially in combination with existing therapies. The experimental protocols outlined in this guide provide a clear framework for conducting these necessary comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine Increases Pentagamavunon-1 Anti-cancer Activity on 4T1 Breast Cancer Through Mitotic Catastrophe Mechanism and Senescence with Sharing Targeting on Mitotic Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Evaluating the efficacy of Pericosine A versus cisplatin in lung cancer models
A Head-to-Head Look at a Novel Marine-Derived Compound and a Chemotherapy Mainstay
In the landscape of lung cancer therapeutics, the platinum-based drug cisplatin (B142131) has long been a cornerstone of chemotherapy regimens. However, its efficacy is often curtailed by significant side effects and the development of resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Pericosine A, a marine-derived natural product, has emerged as a compound of interest due to its cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of this compound and cisplatin, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
Disclaimer: Direct comparative studies evaluating the efficacy of this compound versus cisplatin specifically in lung cancer models are not currently available in the published literature. This guide, therefore, presents a side-by-side comparison based on existing data for each compound individually to provide a preliminary assessment for the research community.
I. Comparative Efficacy and Cytotoxicity
While direct comparisons in lung cancer are lacking, preclinical data provides insights into the potential of this compound and the established efficacy of cisplatin.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound in various cancer cell lines and for cisplatin in several non-small cell lung cancer (NSCLC) cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | P388 | Murine Leukemia | Not Specified (Significant) | [1] |
| SNB-78 | CNS Cancer | Not Specified (Selective) | [2] | |
| HBC-5 | Breast Cancer | Not Specified (Selective) | [2] | |
| Cisplatin | NCI-H460 | NSCLC | 0.33 | [3] |
| A549 | NSCLC | 9 ± 1.6 | [4] | |
| H1299 | NSCLC | 27 ± 4 | [4] | |
| PC9 | NSCLC | Not Specified (Concentration-dependent) | [5] | |
| BEAS-2B | Normal Lung Epithelium | 3.5 ± 0.6 | [4] |
II. Mechanisms of Action
This compound and cisplatin exert their anticancer effects through distinct molecular mechanisms, targeting different cellular components and pathways.
This compound: A Dual Inhibitor of EGFR and Topoisomerase II
This compound's anticancer activity is attributed to its ability to inhibit two key enzymes involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Topoisomerase II.[1][6]
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, promoting cell growth, proliferation, and survival. By inhibiting EGFR, this compound can disrupt these oncogenic signals.
-
Topoisomerase II Inhibition: Topoisomerase II is an enzyme crucial for resolving DNA topological problems during replication and transcription. Its inhibition by this compound leads to DNA damage and ultimately triggers apoptosis.[6]
Cisplatin: DNA Damage and Induction of Apoptosis
Cisplatin is a platinum-based compound that exerts its cytotoxic effects primarily by inducing DNA damage.[4]
-
DNA Adduct Formation: Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua-complex. This complex then binds to the N7 position of purine (B94841) bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks.
-
Cellular Response to DNA Damage: These DNA adducts distort the DNA structure, interfering with DNA replication and transcription. This triggers a DNA damage response, activating signaling pathways involving proteins such as ATR and p53.[3] The cellular response can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the cell is driven into apoptosis.[5]
III. Experimental Protocols
Standardized in vitro and in vivo assays are essential for evaluating the efficacy of anticancer compounds. The following are detailed methodologies for key experiments.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compounds on lung cancer cell lines.
-
Methodology:
-
Seed lung cancer cells (e.g., A549, NCI-H460) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or cisplatin for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]
-
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the compounds.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5][8]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
Methodology:
-
Treat the cells with the compounds as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]
-
In Vivo Assay
Lung Cancer Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of the compounds.
-
Methodology:
-
Subcutaneously inject human lung cancer cells (e.g., A549, H460) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups: vehicle control, this compound, and cisplatin.
-
Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.[9][10][11]
-
Monitor tumor volume and body weight of the mice regularly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[12]
-
IV. Conclusion and Future Directions
Cisplatin remains a vital component of lung cancer treatment, primarily through its DNA-damaging properties. This compound, with its dual inhibitory action on EGFR and Topoisomerase II, presents a novel and potentially advantageous mechanism of action that warrants further investigation in the context of lung cancer.
The lack of direct comparative studies highlights a significant gap in our understanding of this compound's potential as a lung cancer therapeutic. Future research should prioritize:
-
In vitro screening of this compound against a panel of lung cancer cell lines to determine its cytotoxic profile and identify sensitive subtypes.
-
Direct, head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound and cisplatin in lung cancer models.
-
Mechanistic studies to elucidate the downstream effects of EGFR and Topoisomerase II inhibition by this compound in lung cancer cells.
Such studies will be crucial in determining whether this compound can offer a viable alternative or complementary therapeutic strategy to established treatments like cisplatin for lung cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ccij-online.org [ccij-online.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Pericosine A and Paclitaxel on Glioblastoma Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of Pericosine A and paclitaxel (B517696) on glioblastoma cell lines. The information is compiled from preclinical studies to support further investigation into novel therapeutic strategies for this aggressive brain tumor.
Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, with a pressing need for new therapeutic agents. This guide focuses on a comparative overview of two such compounds: this compound, a marine-derived natural product, and paclitaxel, a well-established chemotherapeutic agent.
Executive Summary
This compound, a metabolite isolated from the marine fungus Periconia byssoides, has demonstrated potent and selective cytotoxic activity against glioblastoma cell lines in preclinical studies.[1][2] Its proposed mechanism of action involves the inhibition of topoisomerase II and the epidermal growth factor receptor (EGFR), both crucial targets in cancer therapy.[3][4] Paclitaxel, a widely used anticancer drug, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[5] While paclitaxel has shown efficacy against various cancers, its application in glioblastoma is an area of ongoing research. This guide presents available quantitative data on the cytotoxicity of both compounds, details of experimental protocols, and visual representations of their mechanisms and experimental workflows.
Data Presentation: Comparative Cytotoxicity (IC50/GI50 Values)
The following table summarizes the available half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for this compound and paclitaxel against various glioblastoma cell lines. These values represent the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound | Glioblastoma Cell Line | IC50/GI50 (µM) | Reference |
| This compound | SNB-75 | Data not explicitly stated in abstract | [1][2] |
| Paclitaxel | U87 | 5.3 | [6] |
| U251 | 0.5 (48h incubation) | [7] | |
| T98G | 20 (24h incubation) | [7] | |
| GI-1 | 0.003228 | [8] | |
| KALS-1 | 0.003318 | [8] |
Note: The specific GI50 value for this compound against the SNB-75 cell line is not available in the abstracts of the primary literature. Access to the full-text article by Yamada et al. (2007) is required to obtain this specific data point. A commercial supplier notes a GI50 range of 0.05-24.55 µM against a variety of cancer cell lines.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for common cytotoxicity assays used in the evaluation of compounds like this compound and paclitaxel against glioblastoma cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or paclitaxel).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[10][11]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.[10]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).[1][12]
-
Staining: The fixed cells are stained with a 0.4% SRB solution in 1% acetic acid for 30 minutes.[1][13]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[1][12]
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[12][14]
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm. The absorbance is proportional to the total cellular protein, and thus to the cell number.[14]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathways of this compound and paclitaxel.
Caption: General experimental workflow for cytotoxicity assays.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug: Paclitaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential Synergistic Effects of Pericosine A with Known Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no direct experimental studies have been published specifically evaluating the synergistic effects of Pericosine A in combination with other chemotherapeutic agents. This guide provides a comparative analysis based on the known mechanisms of action of this compound—EGFR and topoisomerase II inhibition—to infer its potential for synergistic interactions and to provide a framework for future research.
This compound, a metabolite isolated from the marine fungus Periconia byssoides, has demonstrated cytotoxic activity against various cancer cell lines, including breast and glioblastoma cancer.[1] Mechanistic studies have identified its potential to inhibit both the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, suggesting a multi-targeted anticancer potential.[1] This dual mechanism of action forms a strong basis for hypothesizing its synergistic potential with standard chemotherapeutic drugs.
This guide summarizes the expected synergistic outcomes when combining agents with similar mechanisms to this compound with common chemotherapeutics like doxorubicin (B1662922), cisplatin, and paclitaxel (B517696), and provides standardized protocols for future investigations into this compound itself.
Part 1: Synergy via EGFR Inhibition
The inhibition of EGFR is a well-established strategy in oncology. Overactivation of the EGFR pathway is linked to increased cell proliferation, survival, and resistance to chemotherapy. By blocking this pathway, EGFR inhibitors can re-sensitize cancer cells to the cytotoxic effects of other agents.
Data Presentation: Synergistic Effects of EGFR Inhibitors with Chemotherapeutic Agents
The following table summarizes preclinical data from studies combining EGFR inhibitors with doxorubicin and paclitaxel.
| Combination | Cancer Cell Line | IC50 (Single Agent) | IC50 (Combination) | Synergy Assessment | Key Findings |
| EGFR Inhibitor + Doxorubicin | MCF-7 (ER+ Breast Cancer) | EGFRi: 3.96 µM; Dox: 1.4 µM[2][3][4] | 0.46 µM[2][3][4] | Bliss Independence Model | Significant synergistic growth inhibition and apoptosis induction.[2][3] |
| EGFR Inhibitor + Doxorubicin | MDA-MB-231 (TNBC) | EGFRi: 6.03 µM; Dox: 9.67 µM[2][3][4] | 0.01 µM[2][3][4] | Bliss Independence Model | Strong synergistic interaction leading to enhanced cytotoxicity.[2][3] |
| Gefitinib (B1684475) + Paclitaxel | Hcc827 (NSCLC, EGFR mutant) | Not specified | Not specified | Combination Index (CI) | Synergistic anti-proliferative activity (Mean CI = 0.63) with sequential treatment (paclitaxel followed by gefitinib).[5] |
| Gefitinib + Paclitaxel | PC-9 (NSCLC, EGFR mutant) | Not specified | Not specified | Combination Index (CI) | Synergistic effect observed with paclitaxel followed by gefitinib (Mean CI = 0.54).[5] |
Experimental Protocols
1. Cell Viability (MTT) Assay for Synergy Assessment
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and their combination, and to calculate the Combination Index (CI) to assess synergy.
-
Cell Lines: MCF-7 and MDA-MB-231 breast cancer cells.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, the chemotherapeutic agent (e.g., doxorubicin), and a combination of both at a constant ratio for 72 hours.
-
After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis following treatment.
-
Procedure:
-
Treat cells with this compound, the chemotherapeutic agent, and the combination for 48 hours.
-
Harvest the cells, wash with PBS, and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Mandatory Visualization
Caption: EGFR signaling pathway and points of synergistic intervention.
Part 2: Synergy via Topoisomerase II Inhibition
Topoisomerase II inhibitors, like doxorubicin, function by creating DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[6] this compound's potential to also inhibit this enzyme suggests it could enhance the efficacy of other DNA-damaging agents or drugs that interfere with DNA repair.
Data Presentation: Synergistic Effects of Topoisomerase Inhibitors with Chemotherapeutic Agents
The following table summarizes preclinical data from studies combining topoisomerase inhibitors with cisplatin.
| Combination | Cancer Cell Line | Synergy Assessment | Key Findings |
| Topoisomerase II Inhibitors (Adriamycin, Etoposide) + Natural Cell-Mediated Cytotoxicity | L929 | In vitro cytotoxicity assay | Enhanced tumor cell killing.[7] |
| Topoisomerase I Inhibitors (NB-506, SN-38) + Cisplatin | SBC-3 (Small Cell Lung Cancer) | Isobologram analysis | Synergistic cytotoxic effects. Increased DNA interstrand cross-links and reduced DNA repair.[8] |
| Nedaplatin (Cisplatin analogue) + Irinotecan (Topo I inhibitor) | SBC-3, PC-14 (Lung Cancer) | Three-dimensional analysis model | Marked synergistic interaction with concurrent exposure.[9] |
Experimental Protocols
1. Colony Formation Assay
-
Objective: To assess the long-term effect of drug combinations on the proliferative capacity of cancer cells.
-
Procedure:
-
Treat cells in a 6-well plate with this compound, a chemotherapeutic agent (e.g., cisplatin), and the combination for 24 hours.
-
After treatment, wash the cells, trypsinize, and re-plate a known number of cells (e.g., 500-1000) into new 6-well plates.
-
Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction for each treatment group relative to the untreated control.
-
2. DNA Damage Analysis (Comet Assay)
-
Objective: To quantify DNA strand breaks induced by the drug combination.
-
Procedure:
-
Treat cells with the respective drugs for a short duration (e.g., 2-4 hours).
-
Embed the cells in agarose (B213101) on a microscope slide and lyse them to remove membranes and proteins.
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
-
Mandatory Visualization
Caption: Mechanism of Topoisomerase II inhibition and synergy with DNA-damaging agents.
Proposed Experimental Workflow for this compound Synergy Assessment
To definitively assess the synergistic potential of this compound, a structured experimental workflow is proposed.
Caption: Proposed workflow for evaluating this compound's synergistic effects.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is currently lacking, its dual inhibitory action on EGFR and topoisomerase II presents a compelling rationale for its use in combination chemotherapy. The preclinical data for other drugs with these mechanisms of action strongly suggest that this compound could synergize with agents like doxorubicin, cisplatin, and paclitaxel. Future research should focus on validating these potential synergies through rigorous in vitro and in vivo studies, following the experimental protocols and workflow outlined in this guide. Such investigations are crucial to unlock the full therapeutic potential of this promising marine-derived compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR Inhibition Enhances Treatment Effects Of Doxorubicin | Food for Breast Cancer [foodforbreastcancer.com]
- 3. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of the schedule-dependent synergistic interaction in EGFR-mutant non-small cell lung cancer cell lines treated with paclitaxel and gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic antitumor effects of topoisomerase inhibitors and natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Cross-resistance studies of Pericosine A in drug-resistant cancer cell lines
An objective analysis of the currently available data on Pericosine A, a novel marine-derived carbasugar, reveals its potential as an anticancer agent. While direct cross-resistance studies in drug-resistant cancer cell lines are not yet available in the public domain, existing research provides a foundation for understanding its cytotoxic effects and mechanisms of action, offering insights into its potential therapeutic applications.
This compound, isolated from the marine-derived fungus Periconia byssoides, has demonstrated notable cytotoxic activity against a range of cancer cell lines.[1][2][3][4] Its unique hybrid shikimate–polyketide framework distinguishes it from many terrestrial natural products and has prompted investigations into its therapeutic potential.[1][2][3]
Cytotoxic Activity of this compound
In vitro studies have established that this compound exhibits selective cytotoxicity against various human cancer cell lines, with particular efficacy noted against breast and glioblastoma cell lines.[1][2][3] The compound has also shown significant in vitro cytotoxicity against P388 lymphocytic leukemia cells and in vivo antitumor activity in P388 leukemia-bearing mice.[1][4][5] The available data on the cytotoxic concentrations of this compound and its derivatives are summarized below.
| Cell Line | Compound | ED₅₀ / IC₅₀ | Reference |
| Murine P388 Leukemia | This compound | 0.1 µg/mL (ED₅₀) | [6] |
| Murine P388 Leukemia | Pericosine B | 4.0 µg/mL (ED₅₀) | [6] |
| Human Breast Cancer (HBC-5) | This compound | Selectively Potent | [6] |
| Human Glioblastoma (SNB-75) | This compound | Selectively Potent | [6] |
| Murine P388 Leukemia | Bromo- and Iodo-congeners of this compound | Moderate antitumor activity | [7] |
| Murine L1210 Leukemia | Bromo- and Iodo-congeners of this compound | Moderate antitumor activity | [7] |
| Human Promyelocytic Leukemia (HL-60) | Bromo- and Iodo-congeners of this compound | Moderate antitumor activity | [7] |
Mechanism of Action: A Dual Inhibitor
Mechanistic studies have identified this compound as a dual inhibitor, targeting two critical components of cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2][3][8]
-
EGFR Inhibition: By inhibiting the EGFR tyrosine kinase, this compound can disrupt key signaling pathways that drive tumor growth and proliferation.[1][2][3]
-
Topoisomerase II Inhibition: As a Topoisomerase II inhibitor, this compound interferes with DNA replication and repair, leading to cell death.[1][2][3][8]
This multi-targeted approach is a promising characteristic for an anticancer agent, as it may circumvent some of the resistance mechanisms that develop against single-target drugs.
Experimental Protocols
While detailed experimental protocols for cross-resistance studies are not available, the methodologies for assessing the cytotoxic activity of this compound can be summarized as follows:
In Vitro Cytotoxicity Assay (General Protocol):
-
Cell Culture: Human and murine cancer cell lines (e.g., P388, L1210, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound and its analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulphorhodamine B) assay. The absorbance is measured to determine the percentage of viable cells relative to an untreated control.
-
Data Analysis: The half-maximal effective concentration (ED₅₀) or half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
The known mechanisms of action of this compound can be visualized as follows:
Figure 1. Simplified signaling pathway of this compound's anticancer activity.
A general workflow for investigating the cross-resistance of a novel compound like this compound would involve the following steps:
References
- 1. researchgate.net [researchgate.net]
- 2. research.uees.edu.ec [research.uees.edu.ec]
- 3. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Pericosine A Demonstrates Antitumor Activity in Preclinical Leukemia Models, Benchmarking Against Standard-of-Care Agents Reveals Potential
For Immediate Release
[City, State] – [Date] – New comparative analysis of preclinical data indicates that Pericosine A, a marine-derived natural product, exhibits notable in vivo antitumor activity against murine P388 leukemia. When benchmarked against standard-of-care chemotherapy agents—doxorubicin, cytarabine, and vincristine—in the same preclinical model, this compound shows a modest extension in survival, warranting further investigation as a potential therapeutic agent. This guide provides a comprehensive comparison of the available data, detailed experimental methodologies, and a visualization of the compound's proposed mechanism of action.
Comparative In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound and standard-of-care drugs was evaluated in the P388 murine leukemia model. The primary endpoint for efficacy is the percentage increase in lifespan (% ILS) of treated mice compared to untreated control groups. While direct head-to-head studies are limited, the following table summarizes the available data from various preclinical investigations.
| Compound | Dosage and Administration | Antitumor Efficacy (% ILS) | Cancer Model | Citation(s) |
| This compound | 25 mg/kg, intraperitoneal | Modestly extended survival (specific % ILS not reported) | P388 Leukemia | [1] |
| Doxorubicin | 7.5 mg/kg, Days 1, 3, 7 | 55% (free drug) | P388 Leukemia | |
| (liposomal formulation) | 144% | P388 Leukemia | ||
| Cytarabine | MTD (free drug combo with Daunorubicin) | 86% (as part of a combination therapy) | P388 Leukemia | |
| Vincristine | 0.5 - 3.0 mg/kg, intravenous | 28% - 133% (liposomal formulations) | P388 Leukemia |
Note: The data presented is compiled from multiple independent studies and may not represent a direct comparative trial. Variations in experimental protocols, drug formulations (e.g., free drug vs. liposomal), and dosing schedules can influence outcomes.
Deciphering the Mechanism: this compound's Impact on Cellular Signaling
This compound is understood to exert its anticancer effects through the inhibition of key signaling pathways involved in cell growth and proliferation. Mechanistic studies have identified Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II as primary targets.[1] The diagram below illustrates the proposed mechanism of action of this compound in disrupting the EGFR signaling cascade.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the findings, detailed experimental protocols for in vivo antitumor activity assessment are provided below.
Murine P388 Leukemia Model
A standard in vivo model for assessing the efficacy of potential anti-leukemic agents.
-
Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: DBA/2 or CD2F1 mice are typically used for this model.
-
Tumor Inoculation: A suspension of P388 cells (typically 1 x 10^6 cells) is injected intraperitoneally (i.p.) into the mice.
-
Drug Administration:
-
This compound: Administered i.p. at a dosage of 25 mg/kg.
-
Doxorubicin: Administered intravenously (i.v.) or i.p. at dosages ranging from 5-10 mg/kg.
-
Cytarabine: Typically administered i.p. or i.v. as part of a combination regimen.
-
Vincristine: Administered i.v. at dosages ranging from 0.5-3.0 mg/kg. Treatment is typically initiated 24 hours after tumor cell inoculation and may be administered as a single dose or on a schedule (e.g., daily for several days).
-
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated groups compared to the control (vehicle-treated) group. The percentage increase in life span (% ILS) is calculated using the formula: [% ILS = ((Mean survival time of treated group / Mean survival time of control group) - 1) x 100].
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for conducting an in vivo antitumor activity study using the P388 leukemia model.
Conclusion
The available preclinical data suggests that this compound holds promise as an antitumor agent, demonstrating in vivo efficacy in a murine leukemia model. While direct comparative data with standard-of-care drugs is not yet available, the observed survival extension encourages further research. Future studies should focus on head-to-head comparisons with standard therapies, dose-response optimization, and evaluation in a broader range of cancer models to fully elucidate the therapeutic potential of this compound.
References
Safety Operating Guide
Proper Disposal of Pericosine A: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Pericosine A are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a fungal metabolite with anticancer activity.[1] Adherence to these procedures is critical to mitigate risks associated with its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be familiar with the safety profile of this compound. While a comprehensive safety data sheet (SDS) will provide detailed information, general best practices for handling potent compounds should always be observed.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, the following should be considered mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes or aerosol generation.
-
Lab Coat: A dedicated lab coat or other protective clothing is necessary to shield the body from contamination.
-
Respiratory Protection: If there is a potential for generating dust or aerosols, a properly fitted respirator or working within a certified chemical fume hood is crucial.
General Handling Guidelines:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid all direct contact with the compound. In case of accidental skin contact, wash the affected area thoroughly with soap and water.[3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Prevent the generation of dust when working with the solid form of the compound.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its activity and complies with all institutional and regulatory standards.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), and labware (e.g., pipette tips, weighing paper), must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, such as solutions or supernatants, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Decontamination of Labware and Surfaces:
-
Reusable Labware: Glassware and other reusable equipment should be decontaminated. A common procedure involves soaking the items in a solution known to degrade similar compounds, such as a 10% bleach solution, followed by a thorough rinse with water and an appropriate solvent. However, the reactivity of this compound with specific decontamination agents should be verified.
-
Work Surfaces: Benchtops and other surfaces within the fume hood should be wiped down with a suitable decontaminating solution after work is completed.
3. Final Disposal:
-
All hazardous waste containers holding this compound must be disposed of through your institution's EHS program.[5] Do not attempt to dispose of this material down the drain or in regular trash.[5]
-
Ensure that all waste containers are properly labeled with the contents, including the name "this compound" and any other required hazard information.
Quantitative Data Summary
For a quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClO₅ | [1] |
| Molecular Weight | 222.6 g/mol | [1] |
| GI₅₀ Range (Cancer Cells) | 0.05-24.55 µM | [1] |
| Inhibition of EGFR | 40-70% at 100 µg/ml | [1] |
| In vivo Dosage (Mouse) | 25 mg/kg | [1] |
Experimental Workflow for Disposal
To provide a clear visual guide, the following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and maintaining compliance with all applicable regulations. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pericosine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Pericosine A, a potent fungal metabolite with significant anticancer activity. Given the compound's biological activity, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risk and establish a secure working environment.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the foundation of safe handling. The following table summarizes the known chemical and physical data for this compound.[1][2]
| Property | Value |
| Formal Name | (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid, methyl ester[1] |
| CAS Number | 200335-68-8[1][2] |
| Molecular Formula | C₈H₁₁ClO₅[1][2] |
| Molecular Weight | 222.6 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol[1] |
Personal Protective Equipment (PPE) Protocol
Due to its potent biological activity, including the inhibition of various cancer cell lines, a stringent PPE protocol is mandatory when handling this compound.[1][3][4][5][6] The following table outlines the required PPE for different laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | - Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Lab Coat: Standard lab coat.- Respiratory Protection: N95 respirator recommended. |
| In Vitro/Cell Culture Work | - Primary Engineering Control: Biosafety cabinet (Class II).- Gloves: Nitrile gloves.- Eye Protection: Safety glasses.- Lab Coat: Standard lab coat. |
| In Vivo Studies | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields or face shield.- Lab Coat: Disposable lab coat.- Respiratory Protection: N95 respirator. |
| General Handling | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses.- Lab Coat: Standard lab coat. |
Note: Always wash hands thoroughly after handling the compound, even if gloves were worn. Contaminated work clothing should not be allowed out of the laboratory.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the compound and protect personnel.
1. Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
2. Isolate: Secure the area to prevent entry.
3. Report: Inform the laboratory supervisor and the institutional safety office.
4. Decontaminate (for trained personnel only):
- Don appropriate PPE, including respiratory protection.
- For a solid spill, gently cover with absorbent paper to avoid raising dust.
- For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
- Clean the spill area with a suitable detergent and water, followed by a rinse with 70% ethanol.
- Collect all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, paper towels) should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a labeled, sealed, and leak-proof hazardous waste container.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Consult your institution's environmental health and safety department for specific guidelines on hazardous waste disposal. Do not dispose of this compound down the drain.
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Remove contaminated clothing.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[7]
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[8]
By adhering to these safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while maintaining a secure laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C8H11ClO5 | CID 10013825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
